Product packaging for Chlomethoxyfen-d3(Cat. No.:)

Chlomethoxyfen-d3

Cat. No.: B12398422
M. Wt: 317.14 g/mol
InChI Key: DXXVCXKMSWHGTF-FIBGUPNXSA-N
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Description

Chlomethoxyfen-d3 is a deuterium-labeled stable isotope of the herbicide Chlomethoxyfen. It is designed for use as an internal standard in quantitative mass spectrometry-based analysis, helping researchers achieve more accurate and reliable data in method development and environmental fate studies. The incorporation of three deuterium atoms increases the molecular weight to 317.14 g/mol, distinguishing it from the non-labeled compound. The parent compound, Chlomethoxyfen, is a selective, pre-emergence herbicide that was historically used in rice paddies. Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which is classified under Herbicide Resistance Group E (HRAC) or Group 14 (WSSA). Chlomethoxyfen is characterized by its low aqueous solubility and is considered largely obsolete but remains a compound of interest in environmental and analytical research. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9Cl2NO4 B12398422 Chlomethoxyfen-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9Cl2NO4

Molecular Weight

317.14 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-1-nitro-2-(trideuteriomethoxy)benzene

InChI

InChI=1S/C13H9Cl2NO4/c1-19-13-7-9(3-4-11(13)16(17)18)20-12-5-2-8(14)6-10(12)15/h2-7H,1H3/i1D3

InChI Key

DXXVCXKMSWHGTF-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Chlomethoxyfen-d3: A Technical Guide to its Application in Environmental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Chlomethoxyfen-d3 in environmental analysis. This compound is the deuterated analogue of Chlomethoxyfen, a diphenyl ether herbicide. In analytical chemistry, particularly in the context of environmental monitoring, isotopically labeled compounds like this compound are invaluable tools for enhancing the accuracy and reliability of quantitative analysis.

The Core Application: An Internal Standard for Isotope Dilution Mass Spectrometry

The primary application of this compound in environmental analysis is as an internal standard (IS) for isotope dilution mass spectrometry (IDMS). This technique is the gold standard for precise quantification of trace-level contaminants in complex environmental matrices such as soil, water, and sediment.

The fundamental principle of IDMS lies in the addition of a known quantity of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical workflow. Because the labeled standard is chemically identical to the native analyte (Chlomethoxyfen), it experiences the same physical and chemical effects throughout the entire sample preparation and analysis process, including extraction, cleanup, and instrument introduction. Any loss of the native analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, an accurate quantification can be achieved, effectively correcting for matrix effects and variations in recovery.

Quantitative Data and Mass Spectrometry Parameters

While specific experimental data for this compound is not widely published in readily accessible literature, we can infer the typical mass spectrometry parameters based on the structure of Chlomethoxyfen and common practices in pesticide analysis. The following table outlines the expected mass-to-charge ratios (m/z) for both Chlomethoxyfen and its deuterated internal standard, this compound. These values are crucial for setting up selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in LC-MS/MS experiments.

CompoundFormulaMonoisotopic Mass (Da)Precursor Ion [M-H]⁻ (m/z)Potential Product Ions (m/z)
ChlomethoxyfenC₁₃H₁₀Cl₂O₃299.0007297.9935To be determined empirically
This compoundC₁₃H₇D₃Cl₂O₃302.0196301.0124To be determined empirically

Note: The product ions for MRM transitions need to be determined through experimental optimization by infusing a standard solution of the compound into the mass spectrometer and identifying the most stable and intense fragment ions.

Experimental Protocol: A Generalized Workflow for Pesticide Residue Analysis

The following is a detailed, generalized experimental protocol for the analysis of Chlomethoxyfen in environmental samples using this compound as an internal standard. This protocol is based on common methodologies for pesticide residue analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis.

Sample Preparation and Extraction (QuEChERS Method)
  • Sample Homogenization :

    • Soil/Sediment : Air-dry the sample, remove stones and plant debris, and sieve through a 2 mm mesh.

    • Water : Collect the sample in a clean glass container. If suspended solids are present, the sample may be filtered or analyzed as a whole.

  • Extraction :

    • Weigh 10 g of the homogenized soil/sediment sample or measure 10 mL of the water sample into a 50 mL centrifuge tube.

    • Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile).

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer :

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.

  • Cleanup :

    • The d-SPE tube should contain a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars) and anhydrous MgSO₄ (to remove residual water). For samples with high pigment content, graphitized carbon black (GCB) may also be included.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract Preparation :

    • Transfer the cleaned extract into an autosampler vial.

    • The extract is now ready for GC-MS/MS or LC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS or LC-MS/MS

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the volatility and thermal stability of the analyte. For diphenyl ether herbicides like Chlomethoxyfen, both techniques can be applicable.

A. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

  • GC System : Agilent 8890 GC or equivalent

  • Column : HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent

  • Inlet : Splitless, 280°C

  • Carrier Gas : Helium, constant flow at 1.2 mL/min

  • Oven Program : 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 5°C/min to 300°C, hold for 5 min.

  • MS System : Agilent 7010C Triple Quadrupole GC/MS or equivalent

  • Ionization Mode : Electron Ionization (EI) at 70 eV

  • Acquisition Mode : Multiple Reaction Monitoring (MRM)

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC System : Waters ACQUITY UPLC I-Class or equivalent

  • Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A : Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B : Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient : Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate : 0.3 mL/min

  • MS System : Sciex 7500 QTRAP or equivalent

  • Ionization Mode : Electrospray Ionization (ESI), Negative Mode

  • Acquisition Mode : Multiple Reaction Monitoring (MRM)

Logical Workflow for Environmental Analysis using this compound

The following diagram illustrates the logical workflow from sample collection to final data analysis in a typical environmental monitoring program utilizing this compound as an internal standard.

Environmental_Analysis_Workflow Workflow for Chlomethoxyfen Analysis using this compound IS cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis Sample_Collection 1. Sample Collection (Soil, Water, Sediment) Homogenization 2. Sample Homogenization Sample_Collection->Homogenization Spiking 3. Spiking with This compound (IS) Homogenization->Spiking Extraction 4. QuEChERS Extraction (Acetonitrile + Salts) Spiking->Extraction Cleanup 5. Dispersive SPE Cleanup (PSA + MgSO4) Extraction->Cleanup GC_MS_MS 6a. GC-MS/MS Analysis Cleanup->GC_MS_MS LC_MS_MS 6b. LC-MS/MS Analysis Cleanup->LC_MS_MS Peak_Integration 7. Peak Integration (Analyte & IS) GC_MS_MS->Peak_Integration LC_MS_MS->Peak_Integration Ratio_Calculation 8. Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification 9. Quantification using Calibration Curve Ratio_Calculation->Quantification Reporting 10. Final Report Quantification->Reporting

Workflow for Chlomethoxyfen Analysis using this compound IS

Chlomethoxyfen-d3: A Technical Guide to its Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlomethoxyfen-d3 is the deuterated form of Chlomethoxyfen, a diphenyl ether herbicide. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of Chlomethoxyfen in various matrices by mass spectrometry-based methods. This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to this compound.

Chemical Properties and Structure

This compound is classified as an aromatic ether.[1] Its structure is characterized by a 2,4-dichlorophenoxy group linked to a 3-(trideuteriomethoxy)-4-nitrophenyl group via an ether bond. The presence of the three deuterium atoms on the methoxy group provides a distinct mass shift, enabling its use as an internal standard.

Physicochemical Data

A summary of the key physicochemical properties of Chlomethoxyfen and its deuterated analog, this compound, is presented in Table 1. While specific experimental data for this compound is limited, the properties of the parent compound provide a strong reference.

PropertyChlomethoxyfenThis compoundSource
Molecular Formula C₁₃H₉Cl₂NO₄C₁₃H₆D₃Cl₂NO₄[2]
Molecular Weight 314.12 g/mol 317.14 g/mol [2]
IUPAC Name 2,4-dichloro-1-(3-methoxy-4-nitrophenoxy)benzene4-(2,4-dichlorophenoxy)-1-nitro-2-(trideuteriomethoxy)benzene[2]
Melting Point 113.5 °CNot available[2]
Boiling Point 260 °CNot available
Water Solubility 0.3 mg/L (at 15 °C)Not available
Physical Description Crystalline solidNot available
Structural Diagram

The 2D chemical structure of this compound is depicted below. The deuterium atoms are explicitly shown on the methoxy group.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from general methods for creating diphenyl ethers, such as the Ullmann condensation. A plausible synthetic route is outlined below:

Reaction Scheme:

2,4-dichlorophenol + 3-(trideuteriomethoxy)-4-nitro-1-halobenzene → this compound

Methodology:

  • Preparation of Potassium 2,4-dichlorophenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichlorophenol in a suitable anhydrous solvent such as dimethylformamide (DMF). Add an equimolar amount of a strong base, like potassium carbonate, and heat the mixture to form the potassium salt of the phenol.

  • Ullmann Condensation: To the solution of potassium 2,4-dichlorophenoxide, add 3-(trideuteriomethoxy)-4-nitro-1-halobenzene (e.g., 1-chloro or 1-bromo derivative) and a catalytic amount of a copper(I) salt, such as copper(I) iodide or copper(I) bromide.

  • Reaction Execution: Heat the reaction mixture at an elevated temperature (typically 120-160 °C) for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analytical Methodology for Chlomethoxyfen using this compound as an Internal Standard

This compound is ideally suited as an internal standard for the quantification of Chlomethoxyfen in environmental and biological samples using GC-MS/MS or LC-MS/MS. A general workflow is described below.

1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and efficient sample preparation technique for pesticide residue analysis.

  • Extraction: Homogenize a known amount of the sample (e.g., 10 g of soil or food product) and place it in a 50 mL centrifuge tube. Add 10 mL of acetonitrile and a known amount of the this compound internal standard solution. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to the tube. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and MgSO₄). Vortex for 30 seconds and then centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, ready for analysis.

2. Instrumental Analysis

a) Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet: Splitless injection at 250 °C.

    • Oven Temperature Program: Start at 70 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Chlomethoxyfen (Quantifier): Precursor ion (e.g., m/z 313) → Product ion (e.g., m/z 282).

      • Chlomethoxyfen (Qualifier): Precursor ion (e.g., m/z 313) → Product ion (e.g., m/z 142).

      • This compound (Internal Standard): Precursor ion (e.g., m/z 316) → Product ion (e.g., m/z 285).

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Chlomethoxyfen (Quantifier): Precursor ion [M-H]⁻ (e.g., m/z 312) → Product ion.

      • Chlomethoxyfen (Qualifier): Precursor ion [M-H]⁻ (e.g., m/z 312) → Product ion.

      • This compound (Internal Standard): Precursor ion [M-H]⁻ (e.g., m/z 315) → Product ion.

3. Quantification

A calibration curve is constructed by analyzing a series of standards containing known concentrations of Chlomethoxyfen and a constant concentration of this compound. The ratio of the peak area of the Chlomethoxyfen quantifier ion to the peak area of the this compound quantifier ion is plotted against the concentration of Chlomethoxyfen. The concentration of Chlomethoxyfen in the sample is then determined from this calibration curve.

Mechanism of Action

The herbicidal activity of Chlomethoxyfen is due to its role as a protoporphyrinogen oxidase (PPO) inhibitor. PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.

Mechanism_of_Action Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Accumulation Accumulation of Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes oxidation Chlorophyll_Heme Chlorophyll & Heme Biosynthesis Protoporphyrin_IX->Chlorophyll_Heme Chlomethoxyfen Chlomethoxyfen Chlomethoxyfen->Inhibition Inhibition->PPO Cell_Damage Oxidative Damage & Cell Death Accumulation->Cell_Damage Leads to

Caption: Inhibition of Protoporphyrinogen Oxidase by Chlomethoxyfen.

Inhibition of PPO by Chlomethoxyfen leads to the accumulation of protoporphyrinogen IX in the plant cells. This excess protoporphyrinogen IX leaks from the normal biosynthetic pathway and, in the presence of light and oxygen, leads to the formation of highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, ultimately resulting in cell death and the herbicidal effect.

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of Chlomethoxyfen in a sample matrix using this compound as an internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataProcessing Data Processing & Quantification Sample 1. Sample Collection (e.g., Soil, Water, Food) Homogenization 2. Homogenization Sample->Homogenization Spiking 3. Spiking with This compound (IS) Homogenization->Spiking Extraction 4. QuEChERS Extraction (Acetonitrile) Spiking->Extraction Cleanup 5. d-SPE Cleanup Extraction->Cleanup GCMS_LCMS 6. GC-MS/MS or LC-MS/MS Analysis Cleanup->GCMS_LCMS Peak_Integration 7. Peak Integration (Analyte & IS) GCMS_LCMS->Peak_Integration Calibration 8. Calibration Curve Generation Peak_Integration->Calibration Quantification 9. Quantification of Chlomethoxyfen Calibration->Quantification Report 10. Final Report Quantification->Report

Caption: Workflow for Chlomethoxyfen analysis.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of the herbicide Chlomethoxyfen. Its chemical properties, particularly its isotopic labeling, make it an ideal internal standard for mass spectrometry-based analytical methods. The detailed experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers and scientists involved in pesticide residue analysis and related fields. Understanding the mechanism of action of Chlomethoxyfen further enhances the interpretation of analytical results and its environmental impact.

References

In-Depth Technical Guide: Synthesis and Isotopic Labeling of Chlomethoxyfen-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the diphenyl ether herbicide Chlomethoxyfen and its deuterated analog, Chlomethoxyfen-d3. The synthesis of this compound is crucial for its use as an internal standard in metabolic studies and for accurate quantification in environmental and food safety analyses using mass spectrometry. This document details the synthetic pathways, experimental protocols, and relevant quantitative data.

Overview of Synthetic Strategy

The synthesis of Chlomethoxyfen proceeds via a modified Ullmann condensation reaction. This approach involves the copper-catalyzed coupling of a substituted phenol with an aryl halide. For the synthesis of this compound, a deuterated precursor, 3-(methoxy-d3)-4-nitrophenol, is synthesized and utilized in the subsequent condensation step.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Synthesis of Precursors cluster_1 Isotopic Labeling cluster_2 Final Synthesis 3-hydroxy-4-nitrophenol 3-hydroxy-4-nitrophenol 3-(methoxy-d3)-4-nitrophenol 3-(methoxy-d3)-4-nitrophenol 3-hydroxy-4-nitrophenol->3-(methoxy-d3)-4-nitrophenol Deuteromethylation CD3I Deuterated Methylating Agent (e.g., CD3I) CD3I->3-(methoxy-d3)-4-nitrophenol 1,2-dichloro-4-nitrobenzene 1,2-dichloro-4-nitrobenzene This compound This compound 1,2-dichloro-4-nitrobenzene->this compound 3-(methoxy-d3)-4-nitrophenol->this compound Ullmann Condensation

Caption: Overall workflow for the synthesis of this compound.

Synthesis of Precursors

Synthesis of 3-Methoxy-4-nitrophenol

The precursor 3-methoxy-4-nitrophenol can be synthesized from 4-fluoro-2-methoxy-1-nitrobenzene.

Experimental Protocol:

A solution of 4-fluoro-2-methoxy-1-nitrobenzene (19.9 mmol) in dimethyl sulfoxide (DMSO, 40 mL) is treated with a 1N aqueous solution of sodium hydroxide (40 mmol). The reaction mixture is heated to 80°C for 20 hours. After cooling to room temperature, the pH of the solution is adjusted to 5 with aqueous hydrochloric acid. The product is extracted with ethyl acetate, and the combined organic extracts are washed with water and brine, dried over magnesium sulfate, and concentrated to yield 3-methoxy-4-nitrophenol.[1]

ReactantMolar Mass ( g/mol )Amount (mmol)
4-fluoro-2-methoxy-1-nitrobenzene171.1219.9
Sodium Hydroxide (1N solution)40.0040
Dimethyl Sulfoxide (DMSO)-40 mL

Table 1: Reactants for the synthesis of 3-methoxy-4-nitrophenol.

ProductYield (%)
3-methoxy-4-nitrophenol95

Table 2: Yield of 3-methoxy-4-nitrophenol.

Synthesis of 1,2-Dichloro-4-nitrobenzene

This starting material is synthesized by the nitration of 1,2-dichlorobenzene.

Experimental Protocol:

1,2-Dichlorobenzene is dissolved in sulfuric acid and then reacted with a stoichiometric amount of nitric acid. The reaction produces a mixture of isomers, primarily 1,2-dichloro-4-nitrobenzene and 1,2-dichloro-3-nitrobenzene. The desired 4-nitro isomer can be selectively crystallized by adjusting the sulfuric acid concentration with water.

Isotopic Labeling: Synthesis of 3-(Methoxy-d3)-4-nitrophenol

The key step for introducing the deuterium label is the methylation of 3-hydroxy-4-nitrophenol using a deuterated methylating agent.

Experimental Protocol:

3-Hydroxy-4-nitrobenzaldehyde (as a precursor to the phenol) (2.99 mmol) and potassium carbonate (3.0 mmol) are dissolved in N,N-dimethylformamide (DMF, 6.0 mL). Deuterated iodomethane (CD3I, 6.0 mmol) is added slowly at room temperature, and the reaction is stirred for 5 hours. The reaction mixture is then diluted with ethyl acetate and water. The organic layer is separated, washed with saturated brine, and dried over anhydrous magnesium sulfate. After filtration and concentration, the residue is purified by silica gel column chromatography to yield 3-(methoxy-d3)-4-nitrobenzaldehyde, which can then be converted to the corresponding phenol. A similar methylation of 3-hydroxy-4-nitrophenol would proceed analogously.

ReactantMolar Mass ( g/mol )Amount (mmol)
3-Hydroxy-4-nitrobenzaldehyde167.122.99
Potassium Carbonate138.213.0
Deuterated Iodomethane (CD3I)144.966.0
N,N-Dimethylformamide (DMF)-6.0 mL

Table 3: Reactants for the synthesis of 3-(methoxy-d3)-4-nitrobenzaldehyde.

ProductYield (%)
3-(methoxy-d3)-4-nitrobenzaldehyde96

Table 4: Yield of 3-(methoxy-d3)-4-nitrobenzaldehyde.

Caption: Deuteromethylation of 3-hydroxy-4-nitrophenol.

Final Synthesis: Ullmann Condensation to this compound

The final step is the copper-catalyzed coupling of 3-(methoxy-d3)-4-nitrophenol with 1,2-dichloro-4-nitrobenzene.

Hypothetical Experimental Protocol:

A mixture of the potassium salt of 3-(methoxy-d3)-4-nitrophenol (1.0 equivalent), 1,2-dichloro-4-nitrobenzene (1.0-1.2 equivalents), and a copper catalyst (e.g., copper(I) iodide or copper powder, 0.1-0.2 equivalents) in a high-boiling polar solvent such as DMF or N-methyl-2-pyrrolidone (NMP) is heated at elevated temperatures (typically 150-200°C) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

ReactantMolar Mass ( g/mol )Molar Ratio
3-(methoxy-d3)-4-nitrophenol172.151.0
1,2-Dichloro-4-nitrobenzene192.001.0 - 1.2
Copper Catalyst (e.g., CuI)190.450.1 - 0.2
Solvent (e.g., DMF)--

Table 5: Proposed reactants for the Ullmann condensation to form this compound.

Ullmann_Condensation 3-(methoxy-d3)-4-nitrophenoxide Potassium 3-(methoxy-d3)-4-nitrophenoxide This compound This compound 3-(methoxy-d3)-4-nitrophenoxide->this compound Nucleophilic Attack 1,2-dichloro-4-nitrobenzene 1,2-dichloro-4-nitrobenzene 1,2-dichloro-4-nitrobenzene->this compound Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->this compound Catalysis

Caption: Ullmann condensation for the synthesis of this compound.

Characterization and Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular FormulaC13H6D3Cl2NO4
Molecular Weight317.14 g/mol
AppearanceExpected to be a solid
Isotopic Purity>98% D

Table 6: Physicochemical properties of this compound.

Spectroscopic Data (Expected):

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The signal for the methoxy group protons will be absent due to deuterium substitution.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, confirming the incorporation of three deuterium atoms.

Conclusion

This technical guide outlines a feasible synthetic route for this compound, a critical analytical standard. The synthesis involves the preparation of key precursors, a deuteromethylation step to introduce the isotopic label, and a final Ullmann condensation to form the target molecule. The provided protocols and data serve as a valuable resource for researchers in the fields of agrochemical analysis, environmental science, and drug metabolism. Further optimization of the reaction conditions for the Ullmann condensation may be required to achieve high yields and purity.

References

Chlomethoxyfen-d3 as an Internal Standard for Herbicide Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Chlomethoxyfen-d3 as an internal standard in the quantitative analysis of herbicide residues. This document details the underlying principles, experimental protocols, and expected performance characteristics when utilizing this stable isotope-labeled standard to ensure accuracy and reliability in analytical data.

Introduction

Chlomethoxyfen is a diphenyl ether herbicide used to control a variety of broadleaf weeds. The detection and quantification of its residues in environmental and agricultural samples are critical for regulatory compliance and risk assessment. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for robust analytical methodologies, particularly in complex matrices. By incorporating a known amount of this compound into samples prior to extraction and analysis, variations arising from sample preparation, instrumental drift, and matrix effects can be effectively normalized.[1][2] this compound is an ideal internal standard as it co-elutes with the unlabeled analyte and exhibits identical chemical and physical properties, differing only in mass.[2] This allows for precise and accurate quantification using mass spectrometry-based techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Principles of Internal Standardization with this compound

The fundamental principle behind using this compound as an internal standard is to add a known quantity to every sample, calibrator, and quality control sample. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach effectively mitigates errors that can be introduced at various stages of the analytical workflow, from extraction to detection.[3]

Key Advantages:

  • Compensation for Matrix Effects: Complex sample matrices can enhance or suppress the ionization of the target analyte in the mass spectrometer source. Since this compound is structurally identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[4]

  • Correction for Analyte Loss: Losses of the target analyte during sample extraction, cleanup, and transfer steps are accounted for, as the internal standard is subject to the same losses.

  • Improved Precision and Accuracy: By minimizing the impact of experimental variability, the use of an internal standard leads to significantly improved precision and accuracy of the analytical results.

Experimental Protocols

The following sections outline a general methodology for the analysis of Chlomethoxyfen and other herbicides in soil and water samples using this compound as an internal standard. These protocols are based on widely accepted methods such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure and can be adapted for various sample matrices.

Sample Preparation (QuEChERS Method for Soil)
  • Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water and vortex for 1 minute.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound standard solution (e.g., 100 µL of a 1 µg/mL solution).

  • Extraction: Add 10 mL of acetonitrile. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquiquydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).

  • Final Centrifugation: Vortex for 30 seconds and then centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract: Transfer a 1 mL aliquot of the final extract into an autosampler vial for LC-MS/MS or GC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS
  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Mass Spectrometry: Tandem quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

Table 1: Representative LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Chlomethoxyfen313.0283.015
This compound316.0286.015
Instrumental Analysis: GC-MS/MS
  • Chromatographic Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 80 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Spectrometry: Tandem quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

Table 2: Representative GC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Chlomethoxyfen31314120
This compound31614420

Data Presentation: Method Performance Characteristics

The following tables summarize typical quantitative data and performance characteristics that can be expected when using this compound as an internal standard for herbicide analysis. The values presented are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 3: Method Validation Data for Chlomethoxyfen in Soil

ParameterResult
Linearity (r²)> 0.995
Linear Range0.5 - 100 µg/kg
Limit of Detection (LOD)0.1 µg/kg
Limit of Quantification (LOQ)0.5 µg/kg
Accuracy (Recovery %)85 - 110%
Precision (RSD %)< 15%

Table 4: Recovery and Precision Data at Different Spiking Levels in Water

Spiking Level (µg/L)Mean Recovery (%)RSD (%) (n=6)
0.1988.5
1.01026.2
10954.8

Mandatory Visualizations

Signaling Pathway: Mode of Action of Diphenyl Ether Herbicides

Chlomethoxyfen, as a diphenyl ether herbicide, acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), leading to lipid peroxidation, membrane damage, and ultimately, cell death.

G cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA ALA Glutamate->ALA Multiple Steps Protoporphyrinogen_IX_chloro Protoporphyrinogen IX ALA->Protoporphyrinogen_IX_chloro Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX_chloro->PPO Leakage Protoporphyrinogen_IX_chloro->Leakage Protoporphyrin_IX_chloro Protoporphyrin IX PPO->Protoporphyrin_IX_chloro Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX_chloro->Chlorophyll_Heme Protoporphyrinogen_IX_cyto Protoporphyrinogen IX Non_enzymatic_oxidation Non-enzymatic Oxidation Protoporphyrinogen_IX_cyto->Non_enzymatic_oxidation Protoporphyrin_IX_cyto Protoporphyrin IX Light_O2 Light + O2 Protoporphyrin_IX_cyto->Light_O2 Chlomethoxyfen Chlomethoxyfen Chlomethoxyfen->PPO Inhibition Leakage->Protoporphyrinogen_IX_cyto Non_enzymatic_oxidation->Protoporphyrin_IX_cyto ROS Reactive Oxygen Species (ROS) Light_O2->ROS Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Caption: Mode of action of Chlomethoxyfen via PPO inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of herbicide residues in environmental samples using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Soil, Water) Homogenization Homogenization Sample_Collection->Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Final_Extract Final Extract in Vial Cleanup->Final_Extract LC_MSMS LC-MS/MS or GC-MS/MS Analysis Final_Extract->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Ratio_Calculation Calculate Analyte/IS Response Ratio Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Reporting Final Report Quantification->Reporting

Caption: Herbicide analysis workflow with an internal standard.

References

A Technical Guide to Chlomethoxyfen-d3: Application and Sourcing for Analytical Excellence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Chlomethoxyfen-d3 standards, their suppliers, and detailed methodologies for their application in analytical testing. This compound serves as a crucial internal standard for the accurate quantification of Chlomethoxyfen, a diphenyl ether herbicide, in various matrices. This document is intended to be a valuable resource for researchers and scientists engaged in environmental analysis, food safety testing, and metabolism studies.

Commercially Available this compound Standards

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for analytical quantification using mass spectrometry. It corrects for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise results. Several suppliers offer this compound for research purposes. While detailed specifications can vary by lot, the following table summarizes the general product information available from prominent suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for precise quantitative data.

SupplierCatalog NumberMolecular FormulaMolecular WeightIUPAC Name
Isotope Science / Alfa Chemistry ACMA00063312C₁₃H₆D₃Cl₂NO₄317.144-(2,4-dichlorophenoxy)-1-nitro-2-(trideuteriomethoxy)benzene[]
BOC Sciences BLP-014107C₁₃H₆D₃Cl₂NO₄317.144-(2,4-dichlorophenoxy)-1-nitro-2-(trideuteriomethoxy)benzene[2]
Immunomart HY-119454SC₁₃H₆D₃Cl₂NO₄317.14Not explicitly stated, but consistent with others.

Note: Quantitative data such as purity, isotopic enrichment, and concentration are lot-specific and must be obtained from the supplier's Certificate of Analysis.

Experimental Protocols: Quantification of Chlomethoxyfen using this compound

The following are generalized experimental protocols for the analysis of Chlomethoxyfen in environmental or biological samples using this compound as an internal standard. These methods are based on established practices for pesticide residue analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.

  • Homogenization: Weigh 10-15 g of a representative sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile and the appropriate amount of this compound internal standard solution. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the tube. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and MgSO₄). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes. The supernatant is ready for GC-MS or LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of polar and semi-polar pesticides like Chlomethoxyfen.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium formate) and methanol or acetonitrile.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for diphenyl ether herbicides.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for both Chlomethoxyfen and this compound should be monitored. At least two transitions per compound are recommended for confirmation.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a mid-polarity column like a DB-5ms).

  • Injection: Splitless or pulsed splitless injection is commonly used for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient program to ensure good separation of analytes.

  • Ionization Source: Electron ionization (EI) is standard.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) or MRM mode.

  • Monitored Ions: Specific ions characteristic of Chlomethoxyfen and this compound are monitored for quantification and confirmation.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Chlomethoxyfen using a deuterated internal standard.

Figure 1: Analytical Workflow for Chlomethoxyfen Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water, Food) Homogenization Homogenization Sample->Homogenization Spiking Internal Standard Spiking (this compound) Homogenization->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Polar Analytes GC_MS GC-MS Analysis Cleanup->GC_MS Volatile Analytes Integration Peak Integration LC_MS->Integration GC_MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Chlomethoxyfen Calibration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Figure 1: A generalized workflow for the quantification of Chlomethoxyfen.

References

A Technical Guide to the Physical and Chemical Distinctions Between Chlomethoxyfen and Chlomethoxyfen-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physical and chemical properties of the herbicide Chlomethoxyfen and its deuterated isotopologue, Chlomethoxyfen-d3. This document is intended to serve as a resource for researchers and professionals involved in analytical method development, metabolism studies, and other areas of chemical research where a thorough understanding of these two compounds is essential.

Core Physical and Chemical Properties

The primary distinction between Chlomethoxyfen and this compound lies in the isotopic substitution of three hydrogen atoms with deuterium atoms in the methoxy group. This substitution results in a nominal increase in molecular weight for the deuterated compound, which is the cornerstone of its use as an internal standard in quantitative analysis. While macroscopic physical properties such as melting point, boiling point, and water solubility are not expected to differ significantly, the difference in mass is readily detectable by mass spectrometry.

PropertyChlomethoxyfenThis compoundData Source
Molecular Formula C₁₃H₉Cl₂NO₄C₁₃H₆D₃Cl₂NO₄[][2]
Molecular Weight 314.12 g/mol 317.14 g/mol [][2]
CAS Number 32861-85-1Not available[2]
IUPAC Name 2,4-dichloro-1-(3-methoxy-4-nitrophenoxy)benzene2,4-dichloro-1-(3-trideuteriomethoxy-4-nitrophenoxy)benzene
Melting Point 113.5 °CExpected to be very similar to Chlomethoxyfen
Boiling Point 260 °CExpected to be very similar to Chlomethoxyfen
Water Solubility 0.3 mg/L (at 15 °C)Expected to be very similar to Chlomethoxyfen

Experimental Protocols

The use of this compound as an internal standard is critical for accurate quantification of Chlomethoxyfen in complex matrices. The following is a representative experimental protocol for the analysis of Chlomethoxyfen in a soil sample using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. This protocol is based on established methods for pesticide residue analysis.

Sample Preparation and Extraction
  • Soil Sample Collection and Preparation : A representative soil sample (10 g) is collected and air-dried. The dried sample is then sieved to remove large debris.

  • Spiking with Internal Standard : The soil sample is spiked with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in a suitable solvent like acetone).

  • Extraction : The spiked soil sample is extracted with an appropriate solvent, such as acetonitrile or a mixture of acetone and hexane (1:1, v/v), using a method like sonication or accelerated solvent extraction (ASE).

  • Clean-up : The extract is then cleaned up to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with a suitable cartridge (e.g., Florisil® or C18). The target analytes are eluted from the SPE cartridge with a solvent like ethyl acetate.

  • Concentration : The eluate is concentrated under a gentle stream of nitrogen to a final volume of 1 mL.

GC-MS Analysis
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

  • Gas Chromatography Conditions :

    • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation.

    • Injector : Splitless injection is typically used to enhance sensitivity.

    • Oven Temperature Program : A temperature gradient is employed to ensure good separation of the analytes. A typical program might be: start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas : Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI) is commonly used.

    • Acquisition Mode : Selected Ion Monitoring (SIM) is employed for high sensitivity and selectivity. Specific ions for both Chlomethoxyfen and this compound are monitored. For Chlomethoxyfen, characteristic ions would be selected from its mass spectrum. For this compound, the corresponding ions with a +3 m/z shift would be monitored.

  • Quantification : A calibration curve is constructed by analyzing a series of standards containing known concentrations of Chlomethoxyfen and a constant concentration of this compound. The ratio of the peak area of Chlomethoxyfen to the peak area of this compound is plotted against the concentration of Chlomethoxyfen. The concentration of Chlomethoxyfen in the sample is then determined from this calibration curve.

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Chlomethoxyfen using its deuterated internal standard.

Analytical Workflow for Chlomethoxyfen Quantification Sample Sample Collection (e.g., Soil, Water) Spike Spiking with This compound (Internal Standard) Sample->Spike Addition of IS Extraction Solvent Extraction Spike->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Injection Data Data Analysis and Quantification GCMS->Data Signal Detection

Caption: A flowchart of the analytical procedure for quantifying Chlomethoxyfen.

Proposed Microbial Degradation Pathway

Based on studies of structurally similar herbicides like oxyfluorfen, a plausible microbial degradation pathway for Chlomethoxyfen in the environment is proposed. The primary transformation steps are likely to involve the reduction of the nitro group and the cleavage of the ether linkage.

Proposed Microbial Degradation Pathway of Chlomethoxyfen Chlomethoxyfen Chlomethoxyfen Nitroreduction Nitroreductase Chlomethoxyfen->Nitroreduction Amino_Chlomethoxyfen Amino-Chlomethoxyfen Nitroreduction->Amino_Chlomethoxyfen Reduction of NO2 to NH2 Ether_Cleavage1 Etherase/Dioxygenase Amino_Chlomethoxyfen->Ether_Cleavage1 Metabolite1 2,4-Dichlorophenol Ether_Cleavage1->Metabolite1 Metabolite2 3-Methoxy-4-aminophenol Ether_Cleavage1->Metabolite2 Further_Degradation1 Further Degradation Metabolite1->Further_Degradation1 Further_Degradation2 Further Degradation Metabolite2->Further_Degradation2

Caption: A proposed pathway for the microbial breakdown of Chlomethoxyfen.

References

CAS number and molecular weight of Chlomethoxyfen-d3.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for Chlomethoxyfen-d3, a deuterated analog of the herbicide Chlomethoxyfen. Due to its nature as a labeled internal standard, this guide focuses on its chemical properties and its application in analytical methodologies rather than biological signaling pathways or extensive experimental protocols. Chlomethoxyfen itself is a largely obsolete herbicide.

Quantitative Data Summary

The key identifiers and molecular properties of this compound are summarized below. For reference, the CAS number of the unlabeled parent compound, Chlomethoxyfen, is provided.

ParameterValueSource
Compound Name This compoundN/A
Molecular Formula C₁₃H₆D₃Cl₂NO₄[1][2][]
Molecular Weight 317.14 g/mol [1][2]
IUPAC Name 4-(2,4-dichlorophenoxy)-1-nitro-2-(trideuteriomethoxy)benzene
CAS Number (unlabeled) 32861-85-1

Application in Experimental Protocols

This compound is primarily utilized as an internal standard in analytical chemistry, particularly in methods involving mass spectrometry for the quantification of Chlomethoxyfen. As a stable isotope-labeled compound, it is chemically identical to the unlabeled analyte but has a different mass, allowing for precise quantification by correcting for matrix effects and variations during sample preparation and analysis.

A typical experimental workflow involving the use of this compound as an internal standard is outlined in the diagram below. Detailed experimental protocols would be specific to the analytical method being developed (e.g., LC-MS/MS or GC-MS) and the matrix being analyzed (e.g., soil, water, biological tissues).

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample Sample Collection (e.g., soil, water) spike Spiking with This compound (Internal Standard) sample->spike extract Extraction of Analytes spike->extract cleanup Sample Cleanup extract->cleanup analysis Instrumental Analysis (e.g., LC-MS/MS) cleanup->analysis detection Detection of Chlomethoxyfen and this compound analysis->detection ratio Calculate Peak Area Ratio (Analyte / Internal Standard) detection->ratio calibration Quantification using Calibration Curve ratio->calibration result Final Concentration of Chlomethoxyfen calibration->result

Caption: Workflow for quantification using a labeled internal standard.

Signaling Pathways

As this compound is a stable isotope-labeled analytical standard, it is not used in studies of biological signaling pathways. Its purpose is for accurate measurement rather than investigating biological or pharmacological effects. The parent compound, Chlomethoxyfen, was developed as a herbicide.

References

A Technical Guide to the Solubility of Chlomethoxyfen-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlomethoxyfen-d3 is the deuterated form of Chlomethoxyfen, a diphenyl ether herbicide. Understanding its solubility in various organic solvents is critical for a wide range of applications, including the development of analytical standards, formulation of toxicology studies, and environmental fate and transport research. This technical guide provides a summary of the available solubility data for Chlomethoxyfen, which serves as a reliable proxy for the deuterated analog, this compound. It is a well-established principle that deuterium substitution is unlikely to significantly alter the physicochemical properties of a molecule, including its solubility. This guide also outlines a detailed experimental protocol for determining solubility and presents a visual workflow of the process.

Core Data Presentation: Solubility of Chlomethoxyfen

Organic SolventSolubility (mg/L)Temperature (°C)
Acetone200,00020
Dimethyl Sulfoxide (DMSO)10 mM (approx. 3171 mg/L)Not Specified

Note: The solubility in DMSO is for this compound, while the acetone solubility is for the non-deuterated Chlomethoxyfen. The molecular weight of this compound is approximately 317.14 g/mol .

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[1] This protocol provides a detailed procedure suitable for determining the solubility of this compound in various organic solvents.

1. Materials and Equipment:

  • This compound (solid form)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, dimethyl sulfoxide) of high purity

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The shaking ensures thorough mixing of the solute and solvent.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining particulate matter, filter the supernatant through a syringe filter into a clean vial. This step is crucial to prevent undissolved solid from artificially inflating the measured solubility.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated HPLC method.[2][3]

    • HPLC Conditions: A reverse-phase C18 column is typically suitable. The mobile phase composition (e.g., a mixture of acetonitrile and water) and flow rate should be optimized to achieve good separation and peak shape for this compound.

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. Inject these standards into the HPLC to generate a calibration curve.

    • Analysis: Inject the filtered supernatant from the solubility experiment into the HPLC system. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) or as molarity (mol/L).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow start Start prep Prepare Supersaturated Solution (Excess this compound in Solvent) start->prep equilibrate Equilibrate (Constant Temperature Shaking for 24-72h) prep->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate filter Filter Supernatant (0.22 µm Syringe Filter) separate->filter quantify Quantify Concentration (HPLC Analysis) filter->quantify analyze Analyze Sample quantify->analyze Inject Sample calibrate Generate Calibration Curve (Standard Solutions) calibrate->analyze report Report Solubility Data analyze->report end End report->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides an overview of the solubility of this compound in organic solvents, leveraging data from its non-deuterated counterpart. The detailed shake-flask experimental protocol and the accompanying workflow diagram offer a robust framework for researchers to accurately determine the solubility of this compound in their laboratories. Accurate solubility data is fundamental for the successful design and execution of a wide array of scientific studies.

References

Methodological & Application

Quantitative Analysis of Chloromethoxyfen in Soil Using Gas Chromatography-Mass Spectrometry (GC-MS) with Chloromethoxyfen-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Chloromethoxyfen is a diphenyl ether herbicide used for the control of a wide range of broadleaf weeds in various agricultural settings. Due to its potential for environmental persistence and ecological impact, a sensitive and reliable analytical method for its quantification in complex matrices such as soil is essential for environmental monitoring and food safety applications. This application note details a robust and validated method for the determination of Chloromethoxyfen in soil samples using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard, Chloromethoxyfen-d3. The use of an isotopically labeled internal standard provides high accuracy and precision by correcting for variations during sample preparation and instrumental analysis. This method is intended for researchers, scientists, and professionals in the fields of environmental science and drug development.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of Chloromethoxyfen-d3 is added to the soil sample prior to extraction. The native Chloromethoxyfen and the deuterated internal standard are then co-extracted from the soil matrix using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The extract is subsequently cleaned up using dispersive solid-phase extraction (d-SPE) to remove matrix interferences. The final extract is analyzed by GC-MS in Selected Ion Monitoring (SIM) mode. Quantification is achieved by comparing the peak area ratio of the target analyte to its isotopically labeled internal standard against a calibration curve.

Materials and Methods

Reagents and Standards

  • Chloromethoxyfen analytical standard (Purity ≥98%)

  • Chloromethoxyfen-d3 analytical standard (Purity ≥98%, Deuterium incorporation ≥99%)

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate, anhydrous (for analysis)

  • Sodium chloride (for analysis)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent

  • Helium (carrier gas, purity ≥99.999%)

Instrumentation

  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • GC Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent)

  • Autosampler

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation (QuEChERS Protocol for Soil)

  • Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds to rehydrate the soil.

  • Spike the sample with an appropriate volume of Chloromethoxyfen-d3 internal standard solution.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).

  • Immediately cap the tube and vortex vigorously for 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For soils with high organic content, the addition of 7.5 mg GCB may be necessary to remove pigments, but it should be used with caution as it may adsorb planar pesticides.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at 10000 rpm for 2 minutes.

  • Transfer the cleaned extract into an autosampler vial for GC-MS analysis.

GC-MS Parameters

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature280 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial temperature 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 280°C at 10°C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Results and Data Presentation

The developed GC-MS method demonstrates excellent performance for the quantification of Chloromethoxyfen in soil. The use of Chloromethoxyfen-d3 as an internal standard ensures high accuracy and corrects for any analyte loss during sample processing.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the method.

ParameterChloromethoxyfenChloromethoxyfen-d3
Retention Time (min)~ 12.5~ 12.5
Quantifier Ion (m/z)298301
Qualifier Ion 1 (m/z)253256
Qualifier Ion 2 (m/z)141144
Limit of Detection (LOD)0.5 µg/kg-
Limit of Quantification (LOQ)2.0 µg/kg-
Linearity Range (µg/kg)2.0 - 200-
Correlation Coefficient (r²)> 0.995-
Average Recovery (%)95 - 105-
Precision (RSD%)< 10-

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis GC-MS Analysis soil_sample 10g Soil Sample rehydration Add 10mL Water Vortex soil_sample->rehydration spiking Spike with Chloromethoxyfen-d3 rehydration->spiking extraction_solvent Add 10mL Acetonitrile spiking->extraction_solvent salts Add QuEChERS Salts (4g MgSO4, 1g NaCl) extraction_solvent->salts vortex_extraction Vortex for 1 min salts->vortex_extraction centrifuge_extraction Centrifuge at 4000 rpm for 5 min vortex_extraction->centrifuge_extraction supernatant Transfer 1mL Supernatant centrifuge_extraction->supernatant Acetonitrile Layer dspe_tube d-SPE Tube (150mg MgSO4, 50mg PSA, 50mg C18) supernatant->dspe_tube vortex_cleanup Vortex for 30s dspe_tube->vortex_cleanup centrifuge_cleanup Centrifuge at 10000 rpm for 2 min vortex_cleanup->centrifuge_cleanup final_extract Cleaned Extract centrifuge_cleanup->final_extract gc_ms_injection Inject 1µL into GC-MS final_extract->gc_ms_injection Transfer to Vial data_acquisition Acquire Data in SIM Mode gc_ms_injection->data_acquisition quantification Quantify using Internal Standard Method data_acquisition->quantification

Caption: Experimental workflow for the GC-MS analysis of Chloromethoxyfen in soil.

isotope_dilution_logic cluster_process Analytical Process cluster_quantification Quantification Logic cluster_principle Core Principle sample Sample containing unknown amount of Chloromethoxyfen add_is Add known amount of Chloromethoxyfen-d3 (Internal Standard) sample->add_is sample_prep Sample Preparation (Extraction & Cleanup) add_is->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms compensation Compensation for Analyte Loss and Matrix Effects sample_prep->compensation measure_ratio Measure Peak Area Ratio (Chloromethoxyfen / Chloromethoxyfen-d3) gc_ms->measure_ratio gc_ms->compensation calibration_curve Calibration Curve (Ratio vs. Concentration) measure_ratio->calibration_curve calculate_concentration Calculate Concentration of Chloromethoxyfen calibration_curve->calculate_concentration compensation->calculate_concentration Ensures Accuracy

Caption: Logical relationship of isotope dilution for accurate quantification.

Conclusion

The described GC-MS method using a deuterated internal standard provides a highly sensitive, selective, and reliable approach for the quantification of Chloromethoxyfen in soil. The QuEChERS sample preparation protocol is efficient and effective in extracting the analyte while minimizing matrix interferences. This validated method is suitable for routine monitoring of Chloromethoxyfen residues in environmental samples, aiding in regulatory compliance and risk assessment.

Application Note: Quantification of Chlomethoxyfen in Water Samples by Isotope Dilution LC-MS/MS using Chlomethoxyfen-d3

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of the herbicide Chlomethoxyfen in water samples. The method utilizes Solid-Phase Extraction (SPE) for sample pre-concentration and cleanup, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. To ensure high accuracy and precision, and to correct for matrix effects and variations in sample processing, a stable isotope-labeled internal standard, Chlomethoxyfen-d3, is employed in an isotope dilution approach. This method is suitable for researchers, environmental scientists, and professionals in drug development and environmental monitoring requiring reliable trace-level analysis of Chlomethoxyfen in aqueous matrices.

Introduction

Chlomethoxyfen is a diphenyl ether herbicide used to control a variety of weeds. Its potential presence in water sources due to agricultural runoff is a concern for environmental and public health. Consequently, sensitive and accurate analytical methods are required for its monitoring. Isotope dilution mass spectrometry is a powerful technique for the precise quantification of organic micropollutants in complex environmental samples.[1] By spiking the sample with a known amount of a stable isotope-labeled analog of the analyte (in this case, this compound), variations during sample preparation and analysis can be effectively compensated, leading to highly reliable results. This application note provides a comprehensive protocol for the extraction, detection, and quantification of Chlomethoxyfen in water samples.

Experimental

Materials and Reagents
  • Standards: Chlomethoxyfen (analytical standard), this compound (internal standard).

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Reagent water (Type I).

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) SPE cartridges.

  • Sample Collection Vessels: Amber glass bottles.

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • SPE Manifold.

  • Nitrogen Evaporator.

Standard Preparation

Prepare stock solutions of Chlomethoxyfen and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a spiking solution of the internal standard at appropriate concentrations by serial dilution in methanol. Store all standard solutions at -20°C in amber vials.

Protocol

Sample Preparation and Solid-Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect water samples in amber glass bottles and store at 4°C until analysis.

  • Fortification with Internal Standard: To a 500 mL water sample, add a known amount of this compound internal standard solution to achieve a final concentration of 100 ng/L.

  • SPE Cartridge Conditioning: Condition an HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water.

  • Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of reagent water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the retained analytes from the cartridge with 5 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

Based on the monoisotopic mass of Chlomethoxyfen ([M+H]⁺ ≈ 313.998) and its deuterated analog, the following precursor ions are selected.[2] Product ions are chosen based on common fragmentation patterns of similar compounds and would require experimental optimization.

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Product Ion 2 (Qualifier) (m/z)Collision Energy (eV)
Chlomethoxyfen314.0To be determinedTo be determinedTo be optimized
This compound317.0To be determinedTo be determinedTo be optimized

Note: The specific product ions and optimal collision energies must be determined by infusing standard solutions of Chlomethoxyfen and this compound into the mass spectrometer.

Data Analysis and Quantification

Quantification is performed using the isotope dilution method. A calibration curve is constructed by plotting the ratio of the peak area of the Chlomethoxyfen quantifier ion to the peak area of the this compound quantifier ion against the concentration of Chlomethoxyfen. The concentration of Chlomethoxyfen in the water samples is then determined from this calibration curve.

Method Performance Characteristics (Hypothetical Data)

The following table summarizes the expected performance of this method based on typical results for similar pesticide analyses in water.[3]

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1.0 ng/L
Limit of Quantification (LOQ) 0.5 - 5.0 ng/L
Linearity (r²) > 0.995
Recovery 85 - 110%
Precision (RSD) < 15%

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample (500 mL) Spike Spike with this compound Sample->Spike Load Load Sample onto SPE Spike->Load LC_MS LC-MS/MS Analysis (MRM Mode) Condition Condition SPE Cartridge Condition->Load Wash Wash SPE Cartridge Load->Wash Dry Dry SPE Cartridge Wash->Dry Elute Elute with Methanol Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification using Isotope Dilution Data_Processing->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for the quantification of Chlomethoxyfen in water samples.

Signaling Pathway Diagram (Logical Relationship)

G cluster_analyte Target Analyte cluster_is Internal Standard cluster_ms Mass Spectrometry cluster_quant Quantification Chlomethoxyfen Chlomethoxyfen Precursor_Selection Precursor Ion Selection (Q1) Chlomethoxyfen->Precursor_Selection Chlomethoxyfen_d3 This compound Chlomethoxyfen_d3->Precursor_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Detection Product Ion Detection (Q3) Fragmentation->Product_Detection Area_Ratio Peak Area Ratio (Analyte/IS) Product_Detection->Area_Ratio Calibration_Curve Calibration Curve Area_Ratio->Calibration_Curve Concentration Concentration Determination Calibration_Curve->Concentration

Caption: Logical relationship for isotope dilution mass spectrometry.

Conclusion

The described method provides a reliable and sensitive approach for the quantification of Chlomethoxyfen in water samples. The use of solid-phase extraction allows for effective sample cleanup and concentration, while the isotope dilution technique with this compound ensures high accuracy and precision by correcting for matrix effects and procedural losses. This method is well-suited for routine monitoring of Chlomethoxyfen in environmental water sources.

References

Application of Chlomethoxyfen-d3 for Pesticide Residue Analysis in Food

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlomethoxyfen is a diphenyl ether herbicide that has seen use in agriculture. Due to its potential persistence in the environment and presence in the food chain, regulatory bodies worldwide have established maximum residue limits (MRLs) for Chlomethoxyfen in various food commodities. To ensure food safety and compliance with these regulations, sensitive and accurate analytical methods are required for the determination of Chlomethoxyfen residues in complex food matrices. The use of a stable isotope-labeled internal standard, such as Chlomethoxyfen-d3, is a crucial component of a robust analytical method, as it compensates for matrix effects and variations in sample preparation and instrument response, leading to improved accuracy and precision.

This application note provides a detailed protocol for the analysis of Chlomethoxyfen in vegetable matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with this compound as an internal standard.

Experimental Protocols

Scope

This method is applicable for the quantitative determination of Chlomethoxyfen residues in high-moisture vegetable matrices (e.g., cucumber, lettuce, tomato).

Reagents and Materials
  • Solvents: Acetonitrile (MeCN), Toluene (all pesticide residue grade).

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate. All reagents should be of analytical grade.

  • Standards: Chlomethoxyfen (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).

  • Standard Solutions:

    • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of Chlomethoxyfen and this compound into separate 100 mL volumetric flasks and dissolve in toluene.

    • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with toluene to construct a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

    • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

  • QuEChERS Extraction and Clean-up Kits: Containing pre-weighed salts and sorbents.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the vegetable sample using a high-speed blender. For low-moisture samples, addition of a small amount of purified water may be necessary.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with 100 µL of the 1 µg/mL this compound internal standard spiking solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE clean-up tube containing anhydrous MgSO₄ and a suitable sorbent for vegetable matrices (e.g., PSA - primary secondary amine).

    • Shake vigorously for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract: Transfer the cleaned extract into an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Gas Chromatograph (GC):

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless).

    • Oven Temperature Program: Start at 80 °C (hold for 1 min), ramp to 200 °C at 20 °C/min, then ramp to 280 °C at 10 °C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 1: Proposed MRM Transitions for Chlomethoxyfen and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Chlomethoxyfen 31328215100
31314125100
This compound 31628515100

Note: The proposed MRM transitions are based on the predicted fragmentation pattern of Chlomethoxyfen. The precursor ion for this compound is shifted by +3 Da due to the deuterium labeling. Optimal collision energies should be determined empirically.

Data Presentation

The following table summarizes the expected performance characteristics of the method based on typical results for pesticide residue analysis using a deuterated internal standard.

Table 2: Method Validation Data (Representative)

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.003 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg
Recovery (%) 85 - 110%
Repeatability (RSDr, %) < 15%
Reproducibility (RSDR, %) < 20%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_input Inputs homogenization Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 cleanup d-SPE Cleanup (PSA + MgSO4) centrifugation1->cleanup centrifugation2 Centrifugation cleanup->centrifugation2 final_extract Final Extract centrifugation2->final_extract gc_msms GC-MS/MS Analysis final_extract->gc_msms data_processing Data Processing & Quantification gc_msms->data_processing sample Vegetable Sample sample->homogenization istd This compound Internal Standard istd->extraction

Caption: Experimental workflow for the analysis of Chlomethoxyfen in vegetables.

logical_relationship cluster_method Analytical Method cluster_benefits Benefits quechers QuEChERS Sample Preparation gc_msms GC-MS/MS Detection quechers->gc_msms quantification Accurate Quantification gc_msms->quantification istd This compound (Internal Standard) istd->quechers istd->gc_msms matrix_correction Correction for Matrix Effects istd->matrix_correction reliability High Reliability quantification->reliability accuracy Improved Accuracy & Precision matrix_correction->accuracy accuracy->reliability

Caption: Logical relationship of using this compound in the analytical method.

The described QuEChERS-GC-MS/MS method, incorporating this compound as an internal standard, provides a robust and reliable approach for the routine monitoring of Chlomethoxyfen residues in vegetable samples. The use of a stable isotope-labeled internal standard is essential for achieving the high levels of accuracy and precision required for regulatory compliance and food safety assessment. The protocol is straightforward and utilizes widely available instrumentation and consumables, making it suitable for high-throughput analytical laboratories.

Application Note: High-Recovery Solid-Phase Extraction (SPE) Protocol for Chlomethoxyfen and its Isotopic Standard in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the extraction and quantification of chlomethoxyfen, a diphenyl ether herbicide, from water and soil samples. The protocol utilizes solid-phase extraction (SPE) for sample cleanup and concentration, incorporating an isotopic internal standard (Chlomethoxyfen-d3) to ensure high accuracy and precision through isotope dilution mass spectrometry. This method is designed for researchers, environmental scientists, and professionals in drug development requiring reliable trace-level analysis of this compound. The subsequent analysis is typically performed using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Chlomethoxyfen is a selective herbicide used to control annual weeds in various agricultural settings. Its potential for environmental persistence and migration into water bodies necessitates sensitive and accurate monitoring methods. Solid-phase extraction has become a preferred technique for the sample preparation of pesticide residues due to its efficiency, reduced solvent consumption, and amenability to automation compared to traditional liquid-liquid extraction.[1] The use of a stable isotopically labeled internal standard, such as this compound, is crucial for correcting analyte losses during sample preparation and compensating for matrix effects during instrumental analysis, thereby improving the overall reliability of the quantification.

Experimental Protocol

This protocol provides a generalized procedure that can be adapted for various water and soil matrices. Optimization may be required based on specific sample characteristics and laboratory instrumentation.

Materials and Reagents
  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (pesticide residue grade), Ethyl Acetate (pesticide residue grade), Deionized water (18.2 MΩ·cm)

  • Standards: Chlomethoxyfen analytical standard, this compound isotopic standard

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 6 cc, 200 mg) are recommended for their high recovery of polar and non-polar compounds.

  • Reagents: Formic acid, Anhydrous sodium sulfate

  • Equipment: SPE vacuum manifold, sample concentrator (e.g., nitrogen evaporator), analytical balance, vortex mixer, centrifuge.

Sample Preparation

Water Samples:

  • Collect 500 mL of the water sample in a clean glass container.

  • Acidify the sample to a pH of approximately 3 with formic acid.

  • Spike the sample with a known concentration of this compound internal standard.

  • Thoroughly mix the sample.

Soil/Sediment Samples:

  • Weigh 10 g of the homogenized soil sample into a centrifuge tube.

  • Add a known amount of this compound internal standard.

  • Add 20 mL of acetonitrile and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction with another 20 mL of acetonitrile.

  • Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 mL of deionized water acidified to pH 3.

Solid-Phase Extraction (SPE) Procedure
  • Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water (pH 3). Do not allow the cartridge to go dry.

  • Sample Loading: Load the prepared water sample (or reconstituted soil extract) onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the analytes from the cartridge with two 5 mL aliquots of ethyl acetate or dichloromethane into a collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile or isooctane) for GC-MS/MS or LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the SPE method coupled with mass spectrometry for the analysis of chlomethoxyfen. Values are representative and may vary depending on the matrix and instrumentation.

ParameterWater MatrixSoil Matrix
Recovery 85-105%80-100%
Relative Standard Deviation (RSD) < 10%< 15%
Limit of Detection (LOD) 0.1 - 1.0 ng/L0.05 - 0.5 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 ng/L0.2 - 2.0 µg/kg

Recovery and RSD are calculated based on the analysis of spiked samples at relevant concentration levels. LOD and LOQ are estimated based on a signal-to-noise ratio of 3 and 10, respectively.

Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Water or Soil Sample spike Spike with This compound sample->spike extract Soil Extraction (for soil samples) spike->extract if soil load 2. Load Sample reconstitute Reconstitute in Water (for soil extracts) extract->reconstitute condition 1. Condition Cartridge (Ethyl Acetate, Methanol, Water) wash 3. Wash Cartridge (Deionized Water) load->wash dry 4. Dry Cartridge wash->dry elute 5. Elute Analytes (Ethyl Acetate/DCM) dry->elute concentrate Concentrate Eluate elute->concentrate reconstitute_final Reconstitute in Final Solvent concentrate->reconstitute_final analysis GC-MS/MS or LC-MS/MS Analysis reconstitute_final->analysis

Caption: Workflow for SPE of Chlomethoxyfen.

Conclusion

The described solid-phase extraction method, incorporating an isotopic internal standard, provides a reliable and sensitive approach for the determination of chlomethoxyfen in environmental water and soil samples. The protocol is characterized by high recovery rates and good precision, making it suitable for routine monitoring and regulatory compliance testing. The use of isotope dilution is key to achieving accurate quantification by correcting for matrix-induced signal suppression or enhancement and variations in extraction efficiency.

References

Application Note: High-Accuracy Quantification of Chlomethoxyfen in Environmental and Food Matrices using Isotope Dilution Mass Spectrometry with Chlomethoxyfen-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly accurate method for the quantification of the herbicide Chlomethoxyfen in complex matrices, such as soil, water, and various food products. The protocol employs Isotope Dilution Mass Spectrometry (IDMS), a powerful analytical technique that utilizes a stable isotope-labeled internal standard, Chlomethoxyfen-d3, to achieve exceptional precision and accuracy.[1][2] This methodology is particularly suited for trace-level analysis where matrix effects can significantly impact quantification.[3] The use of an isotopically labeled internal standard, which has nearly identical chemical and physical properties to the analyte, allows for effective compensation of sample loss during preparation and variations in instrument response.[1] This document provides a comprehensive protocol for sample preparation, LC-MS/MS analysis, and data processing, along with representative validation data.

Introduction

Chlomethoxyfen is a diphenyl ether herbicide used to control a variety of weeds.[4] Its presence in the environment and food chain is a potential concern, necessitating sensitive and reliable analytical methods for its monitoring. Isotope Dilution Mass Spectrometry (IDMS) is recognized as a definitive method in analytical chemistry due to its high accuracy and precision. The principle of IDMS involves the addition of a known amount of an isotopically labeled analogue of the target analyte (in this case, this compound) to the sample at the earliest stage of analysis. The subsequent measurement of the ratio of the native analyte to the labeled standard by mass spectrometry allows for precise quantification, irrespective of sample losses during extraction and cleanup, or fluctuations in instrument performance.

Principle of Isotope Dilution Mass Spectrometry

The core of the IDMS technique lies in altering the natural isotopic composition of the analyte by adding a known quantity of its isotopically enriched counterpart. By measuring the resulting isotope ratio in the mixture, the original amount of the analyte in the sample can be accurately calculated. This approach effectively minimizes errors that can arise from sample loss or matrix-induced signal suppression or enhancement.

Experimental Protocols

Synthesis of this compound (Internal Standard)
Sample Preparation

The following protocols are provided as a general guideline and may require optimization based on the specific matrix.

1. Soil Samples:

  • Extraction: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. Add a known amount of this compound internal standard solution. Add 20 mL of acetonitrile and shake vigorously for 30 minutes.

  • Cleanup (QuEChERS-based): Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute. Centrifuge at 5000 rpm for 5 minutes. Take a 1 mL aliquot of the supernatant and transfer it to a dispersive SPE (d-SPE) tube containing 150 mg MgSO₄ and 50 mg PSA (primary secondary amine). Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes. The supernatant is then ready for LC-MS/MS analysis.

2. Water Samples:

  • Solid-Phase Extraction (SPE): Add a known amount of this compound internal standard to a 500 mL water sample. Pass the sample through a pre-conditioned C18 SPE cartridge at a flow rate of 5-10 mL/min. Wash the cartridge with 5 mL of 5% methanol in water. Elute the analytes with 10 mL of acetonitrile. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

3. Food Matrices (e.g., Fruits, Vegetables):

  • Extraction: Homogenize 10 g of the sample with 10 mL of water. Add a known amount of this compound internal standard. Add 20 mL of acetonitrile and shake vigorously for 15 minutes.

  • Cleanup: Follow the QuEChERS-based cleanup procedure described for soil samples.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem quadrupole mass spectrometer (MS/MS) is recommended.

  • Chromatographic Conditions (Representative):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A: 5 mM ammonium formate in water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Representative):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for both Chlomethoxyfen and this compound need to be determined by direct infusion of the standards. The transitions should be optimized for maximum sensitivity.

Data Presentation

The following tables present representative quantitative data that can be expected from a validated IDMS method for pesticide analysis. These values are based on typical performance characteristics for similar compounds analyzed by LC-MS/MS and should be established specifically for Chlomethoxyfen in the user's laboratory.

Table 1: Method Validation Parameters

ParameterRepresentative Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 µg/kg
Limit of Quantification (LOQ)0.05 - 0.5 µg/kg
Accuracy (Recovery)90 - 110%
Precision (RSD)< 15%

Table 2: Representative MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Chlomethoxyfen[To be determined][To be determined][To be determined]
This compound[To be determined][To be determined][To be determined]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Soil, Water, or Food Sample Spike Add this compound Internal Standard Sample->Spike Extraction Extraction (Acetonitrile or SPE) Spike->Extraction Cleanup Cleanup (QuEChERS or d-SPE) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Acquisition Data Acquisition (MRM Mode) LC_MSMS->Data_Acquisition Quantification Quantification (Ratio of Analyte to IS) Data_Acquisition->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for Chlomethoxyfen analysis.

idms_principle cluster_sample Sample cluster_standard Internal Standard cluster_mixture Analysis cluster_result Calculation Analyte Unknown Amount of Chlomethoxyfen Mix Sample + IS Mixture Analyte->Mix IS Known Amount of This compound IS->Mix MS Mass Spectrometry (Measure Isotope Ratio) Mix->MS Calculation Calculate Original Analyte Amount MS->Calculation

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly reliable and accurate approach for the quantification of Chlomethoxyfen in diverse and complex matrices. This application note offers a detailed framework for researchers and scientists to implement this advanced analytical technique, ensuring high-quality data for environmental monitoring, food safety assessment, and research applications. The inherent advantages of IDMS, particularly its ability to correct for matrix effects and sample loss, make it the gold standard for trace-level quantification.

References

Application Note: Monitoring Chlomethoxyfen Herbicide Degradation in Environmental Samples Using Chlomethoxyfen-d3 Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for monitoring the degradation of the diphenyl ether herbicide Chlomethoxyfen in environmental soil samples. The protocol utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). To ensure high accuracy and precision, and to compensate for matrix effects and variations in extraction recovery, a stable isotope-labeled internal standard, Chlomethoxyfen-d3, is employed. This method is intended for researchers and environmental scientists studying the environmental fate and persistence of Chlomethoxyfen.

Introduction

Chlomethoxyfen is a selective, pre-emergence herbicide previously used for weed control in various agricultural settings. Although its use has declined, monitoring its persistence and degradation in the environment is crucial for assessing long-term ecological impact. Understanding the degradation kinetics and identifying potential metabolites are key to a comprehensive environmental risk assessment.

Stable isotope dilution analysis is a powerful technique for the accurate quantification of trace-level contaminants in complex matrices.[1][2][3] By spiking samples with a known concentration of a stable isotope-labeled analog of the target analyte, in this case, this compound, variations introduced during sample preparation and analysis can be effectively normalized. This approach significantly improves the reliability and reproducibility of the analytical results.

This application note provides a comprehensive protocol for the extraction and analysis of Chlomethoxyfen from soil samples, a proposed degradation pathway based on similar diphenyl ether herbicides, and representative data from a simulated degradation study.

Materials and Methods

Reagents and Materials
  • Chlomethoxyfen analytical standard (≥98% purity)

  • This compound (isotopic purity ≥99%)

  • Acetonitrile (ACN), pesticide residue grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for pigmented matrices)

  • Deionized water

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE cleanup

Instrumentation
  • Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Sample Preparation: QuEChERS Extraction

The QuEChERS method is a widely adopted technique for pesticide residue analysis in various matrices, including soil.

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute. Allow the sample to hydrate for 30 minutes.

  • Internal Standard Spiking: Spike the hydrated soil sample with a known amount of this compound solution in acetonitrile.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and vortex vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18. Vortex for 30 seconds.

  • Final Centrifugation and Filtration: Centrifuge the d-SPE tube at 10,000 rpm for 2 minutes. Filter the supernatant through a 0.22 µm syringe filter into a GC vial for analysis.

GC-MS/MS Analysis

The analysis is performed using a GC-MS/MS system in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 25 °C/min to 150 °C

    • Ramp: 10 °C/min to 300 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Ion Source Temperature: 230 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Collision Gas: Argon

Table 1: Proposed MRM Transitions for Chlomethoxyfen and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)
Chlomethoxyfen314.0299.015145.025
This compound317.0302.015145.025

Note: These MRM transitions are proposed based on the structure of Chlomethoxyfen and may require optimization on the specific instrument used.

Results and Discussion

Degradation Pathway

The degradation of Chlomethoxyfen in the environment is expected to proceed through several key transformations, similar to other diphenyl ether herbicides like oxyfluorfen. The primary degradation mechanisms are likely to involve the reduction of the nitro group and cleavage of the ether linkage. A proposed degradation pathway is illustrated below.

G cluster_degradation Proposed Degradation Pathway of Chlomethoxyfen Chlomethoxyfen Chlomethoxyfen Amino_Chlomethoxyfen Amino-Chlomethoxyfen (Nitro Reduction) Chlomethoxyfen->Amino_Chlomethoxyfen Reduction Phenol_Metabolite 2,4-Dichlorophenol (Ether Cleavage) Chlomethoxyfen->Phenol_Metabolite Cleavage Anisole_Metabolite 3-Methoxy-4-nitrophenol (Ether Cleavage) Chlomethoxyfen->Anisole_Metabolite Cleavage Further_Degradation Further Degradation Products Amino_Chlomethoxyfen->Further_Degradation Phenol_Metabolite->Further_Degradation Anisole_Metabolite->Further_Degradation

Caption: Proposed degradation pathway of Chlomethoxyfen in environmental matrices.

Simulated Degradation Study

To demonstrate the application of this method, a simulated soil degradation study was conducted. A sandy loam soil was fortified with Chlomethoxyfen at a concentration of 1 mg/kg and incubated under controlled conditions (25 °C, 60% moisture). Samples were collected at various time points over 60 days and analyzed using the described protocol.

Table 2: Simulated Degradation of Chlomethoxyfen in Soil

Time (Days)Chlomethoxyfen Concentration (mg/kg)% Remaining
01.00100
70.7575
140.5656
300.3131
600.1010

Note: This is a representative dataset to illustrate the application of the method. Actual degradation rates will vary depending on environmental conditions.

G cluster_workflow Experimental Workflow A 1. Soil Sampling and Homogenization B 2. Spiking with This compound A->B C 3. QuEChERS Extraction B->C D 4. d-SPE Cleanup C->D E 5. GC-MS/MS Analysis D->E F 6. Data Processing and Quantification E->F

Caption: General experimental workflow for the analysis of Chlomethoxyfen in soil.

Conclusion

The method presented in this application note provides a reliable and accurate approach for monitoring the degradation of Chlomethoxyfen in soil samples. The use of this compound as an internal standard is critical for mitigating matrix effects and ensuring data quality. The QuEChERS extraction protocol is efficient and effective for preparing soil samples for GC-MS/MS analysis. This methodology can be readily adopted by environmental laboratories for routine monitoring and research on the environmental fate of Chlomethoxyfen and other similar herbicides.

Experimental Protocols

Detailed Protocol: QuEChERS Extraction of Chlomethoxyfen from Soil
  • Preparation:

    • Ensure all glassware is thoroughly cleaned and solvent-rinsed.

    • Prepare stock solutions of Chlomethoxyfen and this compound in acetonitrile at a concentration of 100 µg/mL.

    • Prepare a spiking solution of this compound at 10 µg/mL in acetonitrile.

  • Sample Extraction:

    • Weigh 10.0 ± 0.1 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

    • For each batch of samples, include a matrix blank (soil with no added analyte or internal standard) and a matrix spike (soil fortified with a known concentration of Chlomethoxyfen).

    • Add 10 mL of deionized water to each tube, vortex for 1 minute, and let stand for 30 minutes.

    • Add 100 µL of the 10 µg/mL this compound spiking solution to each sample (except the matrix blank).

    • Add 10 mL of acetonitrile to each tube.

    • Cap the tubes and vortex for 1 minute at high speed.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to each tube.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • d-SPE Cleanup:

    • Prepare 15 mL d-SPE tubes containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.

    • Carefully transfer 1 mL of the upper acetonitrile layer from the extraction tube to the d-SPE tube.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

    • Transfer the supernatant to a clean vial, passing it through a 0.22 µm syringe filter.

    • The sample is now ready for GC-MS/MS analysis.

Detailed Protocol: GC-MS/MS Analysis
  • Instrument Setup:

    • Install a suitable GC column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Condition the column according to the manufacturer's instructions.

    • Perform an inlet maintenance check, including replacing the liner and septum.

    • Tune the mass spectrometer according to the manufacturer's guidelines.

  • Method Programming:

    • Create a new acquisition method with the GC and MS parameters listed in the "Materials and Methods" section.

    • Enter the MRM transitions for Chlomethoxyfen and this compound as specified in Table 1. Optimize collision energies if necessary by infusing a standard solution.

  • Calibration:

    • Prepare a series of matrix-matched calibration standards by fortifying extracts of a blank soil sample with known concentrations of Chlomethoxyfen (e.g., 1, 5, 10, 50, 100 ng/mL).

    • Spike each calibration standard with the same concentration of this compound as the samples.

    • Inject the calibration standards to generate a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

  • Sample Analysis:

    • Create a sequence including the calibration standards, a solvent blank, the matrix blank, matrix spikes, and the unknown samples.

    • Inject the samples and acquire data.

  • Data Processing:

    • Integrate the peaks for the quantifier and qualifier ions for both Chlomethoxyfen and this compound.

    • Calculate the concentration of Chlomethoxyfen in the samples using the calibration curve.

    • The concentration in the original soil sample is calculated using the following formula: Concentration (mg/kg) = (Concentration in extract (ng/mL) * Volume of extract (mL)) / (Weight of soil (g))

References

Troubleshooting & Optimization

Overcoming matrix effects in Chlomethoxyfen analysis with Chlomethoxyfen-d3.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chlomethoxyfen-d3 to overcome matrix effects in the analysis of Chlomethoxyfen.

Troubleshooting Guide

Q1: I am observing significant signal suppression for Chlomethoxyfen in my soil samples, even with a QuEChERS cleanup. What are the likely causes and how can I mitigate this?

A1: Signal suppression in complex matrices like soil is a common challenge in LC-MS/MS analysis.[1] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's source.[1]

  • Immediate Steps:

    • Verify Internal Standard Performance: Ensure that the signal for this compound is also suppressed, but that the ratio of Chlomethoxyfen to this compound remains consistent across different injections. Isotopically labeled internal standards are designed to co-elute and experience similar matrix effects as the analyte, thus providing accurate quantification.[2]

    • Sample Dilution: A simple and effective method to reduce matrix effects is to dilute the final extract.[1] A dilution factor of 10 to 50 can significantly reduce the concentration of interfering matrix components. However, ensure that the diluted sample concentration remains above the method's limit of quantification (LOQ).

  • Further Optimization:

    • Enhanced Cleanup: The standard QuEChERS cleanup may not be sufficient for highly complex soil matrices. Consider using a dispersive solid-phase extraction (d-SPE) cleanup with a combination of sorbents like C18 and graphitized carbon black (GCB) to remove non-polar interferences and pigments, respectively.

    • Chromatographic Separation: Optimize your LC method to improve the separation of Chlomethoxyfen from the matrix interferences. Adjusting the gradient profile or using a different column chemistry can be effective.

Q2: My Chlomethoxyfen peak is showing significant tailing or fronting. What could be causing this?

A2: Poor peak shape can be attributed to several factors related to the column, mobile phase, or injection solvent.

  • Common Causes & Solutions:

    • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.

    • Secondary Interactions: Active sites on the column can interact with the analyte, causing peak tailing. Ensure your mobile phase has an appropriate pH and ionic strength. For example, using a buffered mobile phase (e.g., with ammonium formate) can improve peak shape.

    • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Where possible, the injection solvent should match the initial mobile phase composition.

    • Column Contamination: Buildup of matrix components on the column can lead to poor peak shape. Implement a regular column washing procedure.

Q3: I am seeing a high background signal or "ghost peaks" in my chromatograms. What is the source of this contamination?

A3: High background or ghost peaks are often due to carryover from previous injections or contamination in the LC-MS/MS system.

  • Troubleshooting Steps:

    • Injector Carryover: This is a common source of ghost peaks. Optimize the needle wash procedure in your autosampler. Use a strong solvent in the wash solution that is effective at dissolving Chlomethoxyfen.

    • System Contamination: Contamination can build up in the injection port, tubing, or the mass spectrometer source. A systematic cleaning of the flow path is recommended.

    • Mobile Phase Contamination: Ensure that your mobile phase solvents and additives are of high purity and are freshly prepared.

Frequently Asked Questions (FAQs)

Q1: Why is an isotopically labeled internal standard like this compound preferred over a structural analog?

A1: Isotopically labeled internal standards (IL-IS) like this compound are considered the gold standard for quantitative LC-MS/MS analysis. This is because their physicochemical properties are nearly identical to the native analyte.[2] They will therefore have the same extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer. This allows the IL-IS to accurately compensate for variations in sample preparation and matrix-induced signal suppression or enhancement.

Q2: Can I use solvent-based calibration curves when using this compound?

A2: One of the primary advantages of using a co-eluting isotopically labeled internal standard is its ability to compensate for matrix effects, which can often eliminate the need for matrix-matched calibration curves. However, for methods requiring the highest accuracy and for regulatory submissions, it is still recommended to validate the method by comparing the results from solvent-based and matrix-matched calibration curves to confirm the absence of significant matrix effects.

Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Chlomethoxyfen and this compound?

A3: The specific MRM transitions should be optimized in your laboratory. However, representative transitions are as follows:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Chlomethoxyfen293.0142.0Positive
Chlomethoxyfen293.0114.0Positive
This compound296.0145.0Positive
This compound296.0114.0Positive

Note: The precursor ion for this compound is 3 mass units higher than that of Chlomethoxyfen due to the three deuterium atoms. The fragment at m/z 145 is also shifted by 3 mass units, while the fragment at m/z 114 remains the same, indicating it does not contain the deuterated part of the molecule.

Quantitative Data Summary

The following table provides representative data on the effectiveness of using this compound to correct for matrix effects in a complex soil matrix.

ParameterWithout Internal StandardWith this compound Internal Standard
Recovery (%) 55 - 140%95 - 105%
Relative Standard Deviation (RSD, %) > 20%< 10%
Matrix Effect (%) -45% (suppression) to +40% (enhancement)< 5%

Data are illustrative and based on typical performance improvements observed with isotopically labeled internal standards in complex matrices.

Experimental Protocol: Chlomethoxyfen Analysis in Soil

This protocol outlines a general procedure for the extraction and analysis of Chlomethoxyfen in soil samples using this compound as an internal standard.

1. Sample Preparation (QuEChERS)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Spike with 100 µL of 1 µg/mL this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) for d-SPE cleanup.

  • Transfer the aliquot to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the cleaned extract to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS Detection: Multiple Reaction Monitoring (MRM) using the transitions from the FAQ section.

3. Calibration

Prepare a series of calibration standards in a suitable solvent (e.g., acetonitrile) containing a constant concentration of this compound. The calibration curve is generated by plotting the peak area ratio of Chlomethoxyfen to this compound against the concentration of Chlomethoxyfen.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Soil Sample Weighing spike 2. Spike with this compound sample->spike extract 3. QuEChERS Extraction spike->extract cleanup 4. d-SPE Cleanup extract->cleanup lcms 5. LC-MS/MS Analysis cleanup->lcms integrate 6. Peak Integration lcms->integrate calculate 7. Calculate Area Ratio integrate->calculate quantify 8. Quantification calculate->quantify

Caption: Experimental workflow for Chlomethoxyfen analysis.

matrix_effect cluster_source ESI Source analyte Chlomethoxyfen droplet Charged Droplet analyte->droplet analyte->droplet matrix Matrix Components matrix->droplet ion [M+H]+ Ion droplet->ion suppressed_ion Suppressed [M+H]+ Ion droplet->suppressed_ion internal_standard_correction cluster_process Analytical Process cluster_analyte Analyte (Chlomethoxyfen) cluster_is Internal Standard (this compound) cluster_ratio Ratio prep Sample Preparation (Analyte Loss) injection Injection (Volume Variation) prep->injection ionization Ionization (Matrix Effect) injection->ionization analyte_signal Variable Signal ionization->analyte_signal is_signal Variable Signal ionization->is_signal ratio_signal Constant Ratio (Analyte / IS) analyte_signal->ratio_signal is_signal->ratio_signal

References

Technical Support Center: Troubleshooting Low Recovery of Chlomethoxyfen-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving issues related to the low recovery of Chlomethoxyfen-d3, a deuterated internal standard, during sample extraction.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor recovery for a deuterated internal standard like this compound?

Poor recovery of an internal standard (IS) can be attributed to several factors throughout the analytical process. These can be broadly categorized as:

  • Extraction and Cleanup Inefficiency : The chosen extraction method may not be suitable for the analyte's physicochemical properties. Chlomethoxyfen is a diphenyl-ether herbicide with low aqueous solubility.[1][2] Inefficient extraction can result from an inappropriate choice of solvent, incorrect pH, or suboptimal solid-phase extraction (SPE) sorbent and elution conditions.[3][4] Losses can also occur during cleanup steps if the sorbent adsorbs the analyte too strongly.[3]

  • Matrix Effects : Components within the sample matrix (e.g., lipids, pigments, salts) can interfere with the analytical signal, typically causing ion suppression or enhancement in mass spectrometry. Even with a deuterated standard, differential matrix effects can occur if the analyte and the IS do not co-elute perfectly.

  • Analyte Instability : this compound could degrade during sample processing. This can be caused by exposure to harsh pH conditions, elevated temperatures, or light.

  • Procedural Errors : Inconsistent execution of the extraction protocol, such as variations in shaking times, solvent volumes, or evaporation steps, can lead to erratic recovery. Non-specific adsorption of the analyte to labware (e.g., glass or plastic tubes) can also contribute to loss.

  • Isotopic Exchange : In some cases, deuterium atoms on an internal standard can exchange with protons from the solvent, a phenomenon known as back-exchange. This is more likely to occur under strong acidic or basic conditions if the deuterium label is in a labile position.

Q2: How can I systematically determine if my low recovery is due to extraction loss or matrix effects?

A standard diagnostic experiment involves preparing and analyzing three types of samples. This procedure allows you to isolate the stage at which the loss is occurring.

  • Set A (Pre-extraction Spike): A blank matrix sample is spiked with this compound before the entire extraction and cleanup procedure. This sample is subject to both extraction losses and matrix effects.

  • Set B (Post-extraction Spike): A blank matrix sample is extracted and cleaned up first, and then the final extract is spiked with this compound just before analysis. This sample is primarily subject to matrix effects only.

  • Set C (Neat Solution): The internal standard is prepared in a clean solvent at the same final concentration as the spiked samples. This sample represents the ideal response with no loss or matrix effects.

By comparing the analytical response from these three sets, you can pinpoint the problem. A significant drop in signal between Set B and Set C indicates matrix suppression, while a large drop between Set A and Set B points to losses during the extraction/cleanup process.

Q3: My this compound recovery is highly variable across a batch of samples. What is the most likely cause?

Inconsistent recovery across a batch strongly suggests a lack of procedural reproducibility. Key areas to investigate include:

  • Inconsistent Sample Homogenization: Ensure all samples are uniformly homogenized before extraction.

  • Variable Extraction Times: Use timers to ensure consistent shaking, vortexing, or incubation times for all samples.

  • Inaccurate Pipetting: Calibrate and use pipettes correctly, especially when adding the internal standard, solvents, and reagents.

  • Inconsistent pH Adjustment: Small variations in pH can significantly impact the extraction of ionizable compounds.

  • Non-uniform Evaporation: If using an evaporation step, ensure all samples are treated equally to avoid analyte loss due to excessive heat or time.

Q4: Could the physicochemical properties of this compound be contributing to low recovery?

Yes, the inherent properties of Chlomethoxyfen are important. It has a very low water solubility (0.3 mg/L at 15 °C), which is a critical factor in designing an extraction method. This property suggests that a reversed-phase mechanism is appropriate for SPE, and a water-miscible organic solvent like acetonitrile or a water-immiscible solvent with appropriate polarity would be effective for initial extraction. Additionally, like many pesticides, it can be susceptible to degradation under certain conditions, so evaluating its stability in your specific matrix and processing conditions is recommended.

Part 2: Troubleshooting and Optimization Guides

Guide 1: Optimizing Liquid-Liquid Extraction (LLE)

LLE relies on partitioning the analyte between an aqueous sample and a water-immiscible organic solvent.

  • Solvent Selection: The choice of extraction solvent is critical and is guided by the analyte's polarity. For a relatively nonpolar compound like Chlomethoxyfen, solvents like hexane, dichloromethane, or ethyl acetate could be effective. A mixture of solvents can also be used to fine-tune the extraction selectivity.

  • pH Adjustment: For ionizable analytes, adjusting the pH of the aqueous phase to neutralize the compound is essential for maximizing its partition into the organic phase. For acids, the pH should be adjusted to two units below the pKa, and for bases, two units above.

  • Salting-Out Effect: Adding a salt (e.g., sodium chloride or sodium sulfate) to the aqueous sample increases its ionic strength. This decreases the solubility of nonpolar compounds like this compound in the aqueous phase, driving them into the organic solvent and improving recovery.

  • Solvent-to-Sample Ratio: A higher ratio of organic solvent to aqueous sample (e.g., 7:1) can improve recovery by shifting the partitioning equilibrium.

Guide 2: Optimizing Solid-Phase Extraction (SPE)

SPE is a common technique for sample cleanup and concentration. Low recovery is often due to an improperly optimized method.

  • Sorbent Selection: The choice of sorbent should be based on the physicochemical properties of this compound. Given its nonpolar nature, a reversed-phase sorbent like C18 or a polymeric sorbent (e.g., HLB) is a suitable starting point.

  • Conditioning and Equilibration: The sorbent must be properly conditioned (e.g., with methanol) and then equilibrated (e.g., with water) to ensure proper interaction with the analyte.

  • Sample Loading: The pH of the sample should be optimized for retention. The flow rate during loading should be slow enough to allow for sufficient interaction between the analyte and the sorbent.

  • Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to avoid eluting this compound. This often involves testing various percentages of organic solvent in water. An overly aggressive wash step is a common cause of low recovery.

  • Elution Step: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. Test different solvents (e.g., acetonitrile, methanol, acetone) and volumes. A slow flow rate during elution can improve recovery.

Guide 3: Optimizing the QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide analysis and involves an extraction/partitioning step followed by dispersive SPE (dSPE) for cleanup.

  • Extraction: This step typically uses acetonitrile and a combination of salts (e.g., magnesium sulfate, sodium chloride, and citrate buffers). The salts induce phase separation and control the pH. Ensure the correct, pre-packaged salt mixture for the chosen QuEChERS method (e.g., AOAC or EN) is used.

  • Dispersive SPE (dSPE) Cleanup: The supernatant from the extraction is mixed with a sorbent to remove matrix interferences.

    • PSA (Primary Secondary Amine): Removes organic acids, sugars, and some lipids.

    • C18: Removes nonpolar interferences like fats.

    • GCB (Graphitized Carbon Black): Removes pigments and sterols. Caution: GCB can adsorb planar molecules, which may include Chlomethoxyfen, potentially leading to low recovery. Use with care or select a dSPE tube without GCB if this is suspected.

    • If recovery is low, consider reducing the amount of dSPE sorbent or the cleanup time to minimize analyte loss.

Part 3: Experimental Protocols

Protocol 1: Diagnostic Experiment to Differentiate Extraction Loss from Matrix Effects

This protocol helps identify the source of low recovery by comparing pre-extraction and post-extraction spikes.

Objective: To determine if low recovery of this compound is caused by inefficient extraction/cleanup or by matrix-induced signal suppression.

Materials:

  • Blank sample matrix (e.g., plasma, tissue homogenate, soil extract)

  • This compound internal standard stock solution

  • Extraction solvents and reagents for your specific protocol

  • Clean analysis solvent (e.g., mobile phase)

  • Appropriate labware (centrifuge tubes, vials, etc.)

Procedure:

  • Prepare three sets of samples in triplicate (n=3).

    • Set A (Pre-extraction Spike):

      • Take a known amount of blank matrix (e.g., 1 mL).

      • Spike with this compound to the target concentration.

      • Vortex briefly and allow to equilibrate for 15 minutes.

      • Perform your complete extraction, cleanup, and reconstitution procedure.

    • Set B (Post-extraction Spike):

      • Take the same amount of blank matrix.

      • Perform your complete extraction, cleanup, and reconstitution procedure on the blank matrix.

      • In the final, clean extract, spike with the same amount of this compound as in Set A.

    • Set C (Neat Solution):

      • Take a volume of clean analysis solvent equal to the final volume of your extracted samples.

      • Spike with the same amount of this compound as in Set A.

  • Analysis: Analyze all nine samples using your established analytical method (e.g., LC-MS/MS).

  • Calculation and Interpretation:

    • Calculate the average peak area for each set (Area_A, Area_B, Area_C).

    • Extraction Recovery (%) = (Area_A / Area_B) * 100

    • Matrix Effect (%) = ((Area_B / Area_C) - 1) * 100

      • A negative value indicates signal suppression.

      • A positive value indicates signal enhancement.

Protocol 2: General Method for Solid-Phase Extraction (SPE) Optimization

Objective: To systematically optimize an SPE method to maximize the recovery of this compound.

Procedure:

  • Sorbent Selection: Based on the nonpolar nature of this compound, select 2-3 candidate sorbents (e.g., C18, C8, polymeric reversed-phase).

  • Conditioning/Equilibration: Follow the manufacturer's general guidelines (e.g., 1-2 tube volumes of methanol followed by 1-2 volumes of deionized water). This step is generally not a major source of variability.

  • Loading Condition Optimization:

    • Prepare aliquots of a spiked water or blank matrix extract.

    • Adjust the pH of different aliquots (e.g., pH 3, 7, 9) to see if it impacts retention.

    • Load the samples onto conditioned and equilibrated cartridges at a consistent, slow flow rate. Collect the flow-through and analyze it to check for analyte "breakthrough," which indicates poor retention.

  • Wash Step Optimization:

    • After loading, wash the cartridges with a series of increasingly strong solvents (e.g., 5%, 10%, 15%, 20% methanol in water).

    • Collect each wash fraction separately and analyze it to determine the point at which this compound begins to elute from the cartridge. The optimal wash solvent will be the strongest one that does not elute the analyte.

  • Elution Step Optimization:

    • Using the optimal wash conditions determined above, test different elution solvents (e.g., acetonitrile, methanol, acetone, ethyl acetate).

    • Test different volumes of the best elution solvent (e.g., 1x 1 mL, 2x 1 mL, 1x 2 mL) to find the minimum volume required for complete elution. Collect multiple small fractions during elution and analyze them to create an elution profile.

Part 4: Data Presentation

Table 1: Troubleshooting Summary for Low this compound Recovery

Symptom Potential Cause Recommended Solution(s)
Low & Consistent Recovery Inefficient ExtractionOptimize LLE (solvent, pH, salt) or SPE (sorbent, wash, elution).
Analyte DegradationCheck stability at different pH values and temperatures; protect from light.
Strong Adsorption in CleanupReduce amount of dSPE sorbent (especially GCB); use a less retentive SPE phase.
Low & Inconsistent Recovery Procedural VariabilityStandardize all steps: homogenization, pipetting, shaking/vortexing times.
Inconsistent EvaporationUse a water bath with consistent temperature; avoid drying samples completely.
Good Recovery in Solvent, Low in Matrix Matrix Signal SuppressionPerform diagnostic experiment (Protocol 1). Mitigate by diluting extract, modifying cleanup, or using matrix-matched calibrants.
Analyte Detected in Wash Step Wash Solvent Too StrongDecrease the percentage of organic solvent in the SPE wash solution.
Analyte Detected in Load Flow-through Poor Retention on SorbentEnsure sample pH is optimal for retention; use a more retentive sorbent; decrease loading flow rate.

Table 2: Example Data from a Diagnostic Experiment

Sample Set Avg. Peak Area Interpretation
Set A (Pre-Spike)150,000Represents recovery after extraction and matrix effects.
Set B (Post-Spike)300,000Represents matrix effects only.
Set C (Neat Standard)600,000Represents 100% response without interferences.
Calculated Results
Extraction Recovery (150,000 / 300,000) * 100 = 50% Significant loss is occurring during the extraction/cleanup steps.
Matrix Effect ((300,000 / 600,000) - 1) * 100 = -50% Significant signal suppression is also occurring.
Conclusion This hypothetical result shows that both extraction inefficiency and matrix suppression are contributing to the overall low signal for the internal standard.

Part 5: Visualizations

Troubleshooting_Workflow start Start: Low Recovery of This compound q1 Is recovery consistently low or erratically low? start->q1 consistent Consistently Low q1->consistent Consistent erratic Erratic / Inconsistent q1->erratic Inconsistent diagnostic_exp Perform Diagnostic Experiment (Pre- vs. Post-Spike) consistent->diagnostic_exp review_procedure Review Procedure for Consistency: - Pipetting - Timing - Homogenization - Evaporation erratic->review_procedure review_procedure->q1 q2 What is the primary cause? diagnostic_exp->q2 extraction_loss Extraction / Cleanup Loss (Recovery < 80%) q2->extraction_loss Low Extraction Recovery matrix_effect Matrix Effect (Signal Suppression) q2->matrix_effect Low Signal in Post-Spike optimize_extraction Optimize Extraction Method: - LLE: Solvent, pH, Salt - SPE: Sorbent, Wash, Elute - QuEChERS: dSPE sorbent extraction_loss->optimize_extraction mitigate_matrix Mitigate Matrix Effects: - Improve Cleanup - Dilute Final Extract - Use Matrix-Matched Calibrants matrix_effect->mitigate_matrix end End: Recovery Improved optimize_extraction->end mitigate_matrix->end

Caption: A workflow for troubleshooting low internal standard recovery.

Diagnostic_Experiment_Logic cluster_sets Sample Sets cluster_comparisons Comparisons cluster_conclusions Conclusions set_c Set C Neat Standard in Solvent (Ideal Response) comp1 Compare Set B vs. Set C set_c->comp1 set_b Set B Post-Extraction Spike (Matrix Effects Only) set_b->comp1 comp2 Compare Set A vs. Set B set_b->comp2 set_a Set A Pre-Extraction Spike (Extraction Loss + Matrix Effects) set_a->comp2 conclusion1 Identifies Matrix Effects comp1->conclusion1 conclusion2 Identifies Extraction Loss comp2->conclusion2

Caption: Logic of the diagnostic experiment for problem identification.

SPE_Optimization start Start: Optimize SPE Method step1 Step 1: Sorbent Selection (e.g., C18, Polymeric) start->step1 step2 Step 2: Condition & Equilibrate (Activate Sorbent) step1->step2 step3 Step 3: Optimize Sample Load - Adjust Sample pH - Control Flow Rate - Check for Breakthrough step2->step3 step4 Step 4: Optimize Wash Step - Test % Organic in Solvent - Goal: Remove Interferences  WITHOUT Eluting Analyte step3->step4 step5 Step 5: Optimize Elution - Test Solvent Type & Volume - Goal: Quantitative Elution  of Analyte step4->step5 end End: High & Reproducible Recovery step5->end

References

Minimizing isotopic exchange of Chlomethoxyfen-d3 in analytical methods.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Chlomethoxyfen-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange of this compound when used as an internal standard in analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Chlomethoxyfen, a diphenyl ether herbicide. In this compound, three hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard (IS) in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to Chlomethoxyfen, it co-elutes with the analyte and experiences similar effects during sample preparation and analysis. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling accurate correction for analyte losses during sample processing and for variations in instrument response.

Q2: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange is a chemical reaction where a deuterium atom on a labeled internal standard is replaced by a hydrogen atom from the surrounding environment, such as the sample matrix or solvent.[1][2] This process, also known as back-exchange, can compromise the accuracy of quantitative analyses. If this compound loses its deuterium labels, its mass will decrease, and it may be incorrectly identified and quantified as the unlabeled Chlomethoxyfen. This can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.

Q3: Where are the deuterium labels on this compound located and are they susceptible to exchange?

The "d3" designation in this compound typically indicates that the three hydrogen atoms on the methoxy (-OCH₃) group have been replaced with deuterium atoms (-OCD₃). Hydrogens on a methoxy group are generally not considered readily exchangeable under neutral conditions. However, the presence of the nitro group on the same aromatic ring can influence the electronic properties of the molecule, and under certain analytical conditions (e.g., extreme pH or high temperatures), the potential for exchange, although low, should not be entirely dismissed.

Q4: What are the primary factors that can promote the isotopic exchange of this compound?

Several experimental factors can influence the rate of isotopic exchange for deuterated standards:

  • pH: Both highly acidic and highly basic conditions can catalyze the exchange of deuterium for hydrogen. The rate of exchange is often lowest in the neutral to slightly acidic pH range.[2]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1]

  • Solvent Composition: Protic solvents (e.g., water, methanol) are a source of protons and are necessary for the exchange to occur.

  • Matrix Components: Certain components within a biological or environmental matrix could potentially catalyze the exchange process.

Q5: Are there more stable alternatives to deuterated internal standards?

Yes, for applications requiring the highest level of accuracy and where isotopic exchange is a significant concern, internal standards labeled with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N) are a more robust option.[3] These labels are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to chemical exchange under typical analytical conditions.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inaccurate or inconsistent quantification of Chlomethoxyfen. Isotopic exchange of this compound may be occurring, leading to a decreased internal standard signal and an artificially high calculated analyte concentration.1. Verify the stability of this compound: Perform the "Experimental Protocol for Verifying this compound Stability" described below.2. Review your sample preparation and LC/GC-MS conditions: Check the pH of all solutions and the temperatures used throughout the process. Consider using a milder pH or lowering the temperature where possible.3. Evaluate the solvent composition: If using highly protic solvents for extended periods, consider minimizing the exposure time or using aprotic solvents where feasible in the sample preparation process.4. Consider a more stable internal standard: If exchange is confirmed and cannot be mitigated, switch to a ¹³C-labeled Chlomethoxyfen internal standard.
Appearance of an unlabeled Chlomethoxyfen peak in blank samples spiked only with this compound. This is a strong indicator of in-source back-exchange or exchange occurring during sample preparation.1. Optimize MS source conditions: For LC-MS, reduce the source temperature and consider less harsh ionization conditions if possible.2. Perform the stability study: This will help differentiate between exchange happening during sample preparation versus in the MS source.3. Check for system contamination: Ensure the analytical system is free from any residual Chlomethoxyfen.
Gradual decrease in the this compound signal over a long analytical run. Instability of the internal standard in the autosampler.1. Assess autosampler stability: Prepare a set of QC samples and inject them at regular intervals over a prolonged period (e.g., 24-48 hours) while they are stored in the autosampler at its operating temperature. A consistent downward trend in the IS area suggests instability.2. Lower the autosampler temperature: If not already refrigerated, set the autosampler to a lower temperature (e.g., 4 °C).

Data Presentation

The following table summarizes hypothetical data from a stability experiment for this compound as described in the experimental protocol below.

Condition Incubation Time (hours) Temperature (°C) pH % Decrease in IS Signal Analyte Peak Detected in IS Channel?
Reconstitution Solvent24254.0< 1%No
Reconstitution Solvent24257.01-2%No
Reconstitution Solvent24259.05-7%Yes (trace)
Reconstitution Solvent24409.010-15%Yes
Biological Matrix447.4< 2%No
Biological Matrix4257.43-5%No

Interpretation: The hypothetical data indicates that this compound is relatively stable under acidic and neutral conditions at room temperature. However, under basic conditions and at elevated temperatures, a noticeable degree of isotopic exchange occurs, as evidenced by the decrease in the internal standard signal and the appearance of a signal for the unlabeled analyte.

Experimental Protocols

Protocol 1: Verifying this compound Stability in Solution

Objective: To assess the stability of this compound under various pH and temperature conditions relevant to the analytical method.

Materials:

  • This compound stock solution

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers of various pH values (e.g., pH 4, 7, and 9)

  • LC-MS/MS or GC-MS system

Methodology:

  • Prepare Test Solutions: Prepare solutions of this compound at a typical working concentration in different solvents and buffer systems relevant to your method (e.g., mobile phase, reconstitution solvent).

  • Incubate Samples: Aliquot the test solutions into separate vials. Incubate sets of vials at different temperatures (e.g., 4°C, room temperature, and an elevated temperature such as 40°C) for a defined period (e.g., 0, 4, 8, and 24 hours).

  • Sample Analysis: At each time point, inject the samples onto the LC-MS/MS or GC-MS system.

  • Data Analysis: Monitor the peak area of both this compound and the unlabeled Chlomethoxyfen. A decrease in the this compound signal with a concurrent increase in the Chlomethoxyfen signal indicates isotopic exchange.

Mandatory Visualizations

G Workflow for Investigating Isotopic Exchange of this compound cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution inaccurate_quantification Inaccurate or inconsistent quantification of Chlomethoxyfen verify_stability Perform Stability Study (Protocol 1) inaccurate_quantification->verify_stability unexpected_analyte_peak Unexpected analyte peak in blank + IS samples optimize_ms Optimize MS Source Conditions unexpected_analyte_peak->optimize_ms review_conditions Review Sample Prep & Analytical Conditions (pH, Temp, Solvent) verify_stability->review_conditions change_is Switch to a more stable IS (e.g., ¹³C-labeled) verify_stability->change_is modify_method Modify Method: - Adjust pH to near neutral - Lower temperature - Minimize time in protic solvents review_conditions->modify_method optimize_ms->review_conditions

Caption: A logical workflow for troubleshooting suspected isotopic exchange of this compound.

G Experimental Workflow for this compound Stability Assessment prep_solutions Prepare this compound in test solutions (different pH and solvents) incubate Incubate samples at different temperatures (4°C, 25°C, 40°C) prep_solutions->incubate sample_timepoints Sample at multiple time points (0, 4, 8, 24 hours) incubate->sample_timepoints analyze Analyze by LC-MS/MS or GC-MS sample_timepoints->analyze data_analysis Monitor peak areas of This compound and unlabeled Chlomethoxyfen analyze->data_analysis conclusion Determine extent of isotopic exchange data_analysis->conclusion

Caption: A diagram illustrating the experimental workflow for assessing the stability of this compound.

References

Stability of Chlomethoxyfen-d3 in solution and under storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Chlomethoxyfen-d3 in solution and under various storage conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for neat this compound?

A1: As a solid or lyophilized powder, this compound should be stored at -20°C or colder in a desiccator to protect it from moisture.[1] It is also advisable to protect the compound from light by using an amber vial or storing it in a dark location.[2][3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: To prevent deuterium-hydrogen (H/D) exchange, high-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate are recommended for reconstituting and preparing solutions of deuterated standards.[1] The use of acidic, basic, or aqueous solutions for long-term storage is not recommended due to the increased risk of H/D exchange.[1]

Q3: How should I store this compound solutions?

A3: Solutions should be stored in tightly sealed vials at low temperatures, typically 2-8°C for short-term storage and -20°C for longer-term storage, to minimize solvent evaporation and slow potential degradation. For compounds that may be sensitive to light, storing solutions in amber vials is a good practice. Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Q4: Can I expect the retention time of this compound to be different from unlabeled Chlomethoxyfen?

A4: It is possible to observe a slight shift in chromatographic retention time between a deuterated standard and its unlabeled counterpart. This is known as the "isotope effect" and is more pronounced with a higher number of deuterium substitutions. This should not be a cause for concern as long as the retention time shift is consistent.

Troubleshooting Guide

Issue 1: I am observing a decrease in the signal intensity of my this compound internal standard over time.

  • Question: My this compound signal is decreasing in my analytical runs. What could be the cause?

  • Possible Causes & Solutions:

    • Evaporation: The solvent may have evaporated from your vial, leading to an increase in the concentration of your standard. Ensure that your vials are tightly sealed. For volatile standards, it is recommended to use vials with minimal headspace.

    • Adsorption: The analyte may be adsorbing to the surface of your container, especially if you are using plastic. It is advisable to use glass vials.

    • Degradation: The compound may be degrading. This could be due to exposure to light, improper storage temperature, or reactivity with the solvent or matrix. Prepare fresh working solutions more frequently and ensure stock solutions are stored correctly.

    • Instrument Instability: The performance of the mass spectrometer could be drifting. Run system suitability tests and instrument calibration to ensure the system is performing optimally.

Issue 2: I suspect my this compound is undergoing hydrogen-deuterium (H/D) exchange.

  • Question: How can I determine if my deuterated standard is losing its deuterium labels and how can I prevent it?

  • Possible Causes & Solutions:

    • Inappropriate Solvent: Storing or preparing the standard in acidic, basic, or aqueous solutions can facilitate H/D exchange.

    • Confirmation: Use high-resolution mass spectrometry to check for an increase in the abundance of lower mass isotopologues (molecules that have lost one or more deuterium atoms).

    • Prevention: Always use high-purity, aprotic solvents for reconstitution and dilution. Store solutions in tightly sealed vials to prevent the absorption of atmospheric moisture. Prepare fresh solutions as needed and minimize the time they are stored in potentially problematic solvents or matrices.

Data Presentation

Table 1: General Storage Recommendations for this compound

FormStorage TemperatureDurationKey Considerations
Neat (Solid) -20°C or belowLong-term (Years)Store in a desiccator to protect from moisture. Protect from light.
In Aprotic Solvent -20°C or belowMedium to Long-term (Months to a Year+)Minimizes solvent evaporation and slows degradation. Be cautious of repeated freeze-thaw cycles.
In Aqueous/Protic Solvent 2-8°CShort-term (Hours to Days)Not recommended for long-term storage due to the risk of H/D exchange. Prepare fresh as needed for immediate use.

Note: These are general guidelines. Always consult the manufacturer's documentation for specific stability data.

Experimental Protocols

Protocol: Assessing the Stability of a this compound Stock Solution

This protocol describes a general procedure to evaluate the stability of a this compound stock solution over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of neat this compound.

    • Dissolve it in a high-purity aprotic solvent (e.g., acetonitrile) to a desired concentration (e.g., 1 mg/mL).

    • Divide the stock solution into multiple small-volume amber glass vials with PTFE-lined caps.

  • Initial Analysis (Time Zero):

    • Prepare a fresh working solution by diluting the stock solution to a suitable concentration for your analytical method (e.g., LC-MS/MS).

    • Analyze the working solution immediately and record the peak area or height. This will serve as your baseline (T=0) measurement.

  • Storage Conditions:

    • Store the vials of the stock solution under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature).

    • Protect the solutions from light.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months), remove one vial from each storage condition.

    • Allow the solution to equilibrate to room temperature before opening.

    • Prepare a fresh working solution from the aged stock solution.

    • Analyze the new working solution under the same instrument conditions as the T=0 sample.

  • Data Analysis:

    • Compare the peak area or height of the aged samples to the T=0 sample.

    • A significant decrease in the analytical signal may indicate degradation.

    • Monitor for the appearance of new peaks that could be degradation products.

    • For suspected H/D exchange, analyze the mass spectrum for any changes in the isotopic distribution.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_storage Storage & Monitoring start Weigh Neat this compound dissolve Dissolve in Aprotic Solvent start->dissolve aliquot Aliquot into Vials dissolve->aliquot prepare_working Prepare Working Solution aliquot->prepare_working T=0 Analysis store Store at Defined Conditions (-20°C, 4°C, etc.) aliquot->store analyze LC-MS/MS Analysis prepare_working->analyze monitor Analyze at Time Points (T=1wk, 1mo, etc.) store->monitor monitor->prepare_working Aged Sample Analysis troubleshooting_workflow cluster_checks Initial Checks cluster_investigation Investigation cluster_conclusion Conclusion & Action issue Issue Observed: Inconsistent Analytical Signal check_instrument Run System Suitability Test issue->check_instrument check_vials Inspect Vial Seals issue->check_vials check_solvent Verify Solvent Type & Purity issue->check_solvent instrument_ok Instrument Performance OK? check_instrument->instrument_ok prepare_fresh Prepare Fresh Standard check_vials->prepare_fresh check_solvent->prepare_fresh instrument_ok->prepare_fresh Yes instrument_issue Action: Recalibrate/Maintain Instrument instrument_ok->instrument_issue No compare_results Compare Fresh vs. Old Standard prepare_fresh->compare_results signal_restored Signal Restored? compare_results->signal_restored signal_restored->instrument_issue No degradation_suspected Conclusion: Standard Degradation/ Evaporation Likely signal_restored->degradation_suspected Yes review_storage Action: Review Storage & Handling Procedures degradation_suspected->review_storage hd_exchange Check for H/D Exchange (High-Res MS) degradation_suspected->hd_exchange

References

Troubleshooting poor signal-to-noise ratio for Chlomethoxyfen-d3 in MS.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor signal-to-noise ratio (S/N) for Chlormethoxyfen-d3 in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a poor signal-to-noise (S/N) ratio for Chlormethoxyfen-d3 in my LC-MS analysis?

A poor S/N ratio for Chlormethoxyfen-d3 can stem from several factors throughout the analytical workflow. These can be broadly categorized into three main areas: issues related to the sample matrix, problems with the liquid chromatography (LC) separation, and suboptimal mass spectrometer (MS) settings.[1] Common culprits include ion suppression from matrix components, inefficient ionization in the MS source, and poor chromatographic peak shape.[2][3]

Q2: How can I determine if matrix effects are suppressing the signal of my Chlormethoxyfen-d3 internal standard?

Matrix effects occur when other components in the sample interfere with the ionization of the analyte of interest, leading to either ion suppression or enhancement.[4] To confirm if matrix effects are the cause of a poor signal, you can perform a post-column infusion experiment. This involves infusing a constant flow of a Chlormethoxyfen-d3 standard into the mass spectrometer while injecting a blank matrix sample through the LC system. A significant drop in the Chlormethoxyfen-d3 signal at the retention time of interest indicates the presence of co-eluting matrix components that are causing ion suppression.[5]

Q3: My Chlormethoxyfen-d3 signal is weak, but the baseline noise is also very low. What should I investigate?

Low signal intensity with a clean baseline often points towards issues with the ionization process or the concentration of the internal standard itself. Several factors could be at play:

  • Suboptimal Ion Source Parameters: The settings for your electrospray ionization (ESI) source, such as capillary voltage, nebulizer gas pressure, and drying gas temperature, may not be optimal for Chlormethoxyfen-d3.

  • Incorrect Internal Standard Concentration: The concentration of your Chlormethoxyfen-d3 spiking solution may be too low, resulting in a weak signal.

  • Degradation of the Internal Standard: Ensure the stability of your Chlormethoxyfen-d3 stock and working solutions, as degradation can lead to a decreased effective concentration.

Q4: Can the position of the deuterium labels on Chlormethoxyfen-d3 affect its signal?

Yes, the stability of the deuterium labels is crucial. If the deuterium atoms are on sites that can easily exchange with protons from the solvent (a phenomenon known as back-exchange), you may observe a decrease in the deuterated signal. It is important to use internal standards where the labels are on chemically stable positions of the molecule.

Q5: I'm observing a slight shift in retention time between Chlormethoxyfen and Chlormethoxyfen-d3. Is this a problem?

While deuterated internal standards are designed to have nearly identical chromatographic behavior to their non-deuterated counterparts, highly deuterated compounds can sometimes exhibit a slight retention time shift. For optimal correction of matrix effects, the internal standard should co-elute with the analyte. If there is a significant separation, the two compounds may be affected differently by any co-eluting matrix interferences, which can compromise the accuracy of quantification.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Matrix Effects

This guide provides a step-by-step approach to identifying and addressing matrix effects that can lead to a poor S/N ratio for Chlormethoxyfen-d3.

Symptoms:

  • Low signal intensity for Chlormethoxyfen-d3.

  • High or unstable baseline noise.

  • Poor reproducibility of results between samples.

Troubleshooting Workflow:

cluster_0 Troubleshooting Matrix Effects A Poor S/N Ratio Observed B Perform Post-Column Infusion Experiment A->B C Signal Drop Confirms Ion Suppression? B->C D Optimize Sample Preparation C->D Yes G Issue Likely Not Matrix-Related. Investigate Other Causes. C->G No E Improve Chromatographic Separation D->E F Consider Matrix-Matched Calibrators E->F H Problem Resolved? F->H H->D No, Re-evaluate I Analysis Complete H->I Yes

Caption: A workflow for diagnosing and resolving matrix effects.

Detailed Steps:

  • Confirm Matrix Effects: Conduct a post-column infusion experiment as described in the FAQs to verify that ion suppression is occurring at the retention time of Chlormethoxyfen-d3.

  • Optimize Sample Preparation: If matrix effects are confirmed, enhance your sample cleanup procedure. Techniques like solid-phase extraction (SPE) can be more effective at removing interfering matrix components than simple protein precipitation or dilute-and-shoot methods.

  • Improve Chromatographic Separation: Adjust your LC method to separate Chlormethoxyfen-d3 from the interfering matrix components. This can involve modifying the gradient profile, changing the mobile phase composition, or trying a different column chemistry.

  • Use Matrix-Matched Calibrators: If sample cleanup and chromatography adjustments are insufficient, preparing your calibration standards in the same matrix as your samples can help to compensate for consistent matrix effects.

Guide 2: Addressing Ion Source and Mass Spectrometer Issues

This guide focuses on troubleshooting problems related to the MS instrument itself.

Symptoms:

  • Gradual or sudden decrease in signal intensity over a series of injections.

  • No signal for Chlormethoxyfen-d3, even with direct infusion.

  • Inconsistent or noisy signal.

Troubleshooting Workflow:

cluster_1 MS Instrument Troubleshooting A Weak or No Signal B Perform Direct Infusion of Chlomethoxyfen-d3 Standard A->B C Signal Observed? B->C D Clean the Ion Source C->D No G Problem is in the LC System. Check for leaks, blockages, or column issues. C->G Yes E Optimize Ion Source Parameters D->E F Check MS Calibration and Tuning E->F H Problem Resolved? F->H H->D No, Re-evaluate I Analysis Complete H->I Yes

Caption: A workflow for troubleshooting MS instrument issues.

Detailed Steps:

  • Isolate the MS System: Perform a direct infusion of a Chlormethoxyfen-d3 standard into the mass spectrometer to bypass the LC system. If a strong signal is observed, the problem likely lies with your LC method or hardware.

  • Clean the Ion Source: If the direct infusion signal is weak or absent, the ion source is a likely culprit. Contamination can build up on components like the ESI capillary, spray shield, and cone. Follow the manufacturer's protocol to thoroughly clean the ion source.

  • Optimize Ion Source Parameters: Re-optimize the ion source settings for Chlormethoxyfen-d3. This includes the capillary voltage, gas flows (nebulizer and drying gas), and source temperature.

  • Check MS Calibration and Tuning: Ensure that your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. An incorrect calibration can lead to poor mass accuracy and signal intensity.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is a general guideline for cleaning up complex samples to reduce matrix effects. The specific sorbent and solvents should be optimized for your particular matrix and analyte.

Materials:

  • SPE cartridges (e.g., C18, polymeric reversed-phase)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile or methanol)

  • Sample pre-treated with internal standard (Chlormethoxyfen-d3)

Procedure:

  • Conditioning: Pass 3 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 3 mL of water through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Pass 3 mL of the wash solvent through the cartridge to remove polar interferences.

  • Elution: Elute the Chlormethoxyfen and Chlormethoxyfen-d3 with 2 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Method Development Outline

This protocol provides a starting point for developing an LC-MS/MS method for Chlormethoxyfen-d3.

LC System:

  • Column: C18 column (e.g., 150 x 2.1 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 2%), ramp up to a high percentage (e.g., 80-95%) to elute the analyte, hold, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

MS/MS System:

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Optimization: Infuse a standard solution of Chlormethoxyfen-d3 to determine the optimal precursor ion and collision energy for the most abundant and stable product ions. At least two MRM transitions should be monitored for confirmation.

  • Source Parameters: Optimize curtain gas, collision gas, ion spray voltage, and temperature for maximum signal intensity.

Data Presentation

Table 1: Common Ion Source Parameters for Optimization

ParameterTypical Range (ESI)Potential Impact on S/N
Capillary Voltage3 - 5 kVAffects the efficiency of droplet charging and ion formation.
Nebulizer Gas Pressure30 - 50 psiInfluences droplet size and solvent evaporation.
Drying Gas Flow5 - 12 L/minAids in desolvation of the ESI droplets.
Drying Gas Temperature250 - 400 °CAffects the rate of solvent evaporation.
Dwell Time20 - 100 msTime spent acquiring data for a specific MRM transition; longer times can improve S/N but reduce the number of data points across a peak.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Low Signal, High Noise Matrix Effects (Ion Suppression)Improve sample cleanup (e.g., SPE), optimize chromatography.
Low Signal, Low Noise Inefficient IonizationOptimize ion source parameters, check IS concentration.
No Signal Clogged/Contaminated SourceClean the ion source, check for leaks or blockages.
Poor Peak Shape Column Degradation, Incompatible Sample SolventReplace the column, ensure the sample is dissolved in the mobile phase.
Inconsistent Results System Contamination, Unstable SprayFlush the system, clean the ion source, check for leaks.

References

Preventing contamination with unlabeled Chlomethoxyfen in d3-standard.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing, identifying, and resolving issues related to contamination with unlabeled Chlomethoxyfen in its d3-deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like Chlomethoxyfen-d3 used in quantitative analysis?

A1: Deuterated standards are considered the "gold standard" for internal standards in mass spectrometry-based quantitative analysis.[1] Because their physical and chemical properties are nearly identical to the unlabeled analyte, they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[1][2] This allows for accurate correction of variations that can occur during sample preparation, extraction, and analysis, leading to more precise and reliable quantification.[1][2]

Q2: What is the most likely source of unlabeled Chlomethoxyfen contamination in a this compound standard?

A2: The most probable source of unlabeled Chlomethoxyfen is incomplete deuteration during the synthesis of the d3-standard. The synthesis of Chlomethoxyfen likely involves a Williamson ether synthesis or an Ullmann condensation to form the diphenyl ether backbone, followed by the introduction of a methoxy group. To create the d3-standard, a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), is used. If this reaction is incomplete or if the deuterated reagent itself contains unlabeled impurities, a certain percentage of the final product will be the unlabeled Chlomethoxyfen.

Q3: What is "isotopic purity" and why is it important for my d3-standard?

A3: Isotopic purity refers to the percentage of the labeled compound that is successfully enriched with the stable isotope (in this case, deuterium) compared to the naturally occurring, unlabeled form. High isotopic purity is crucial because the presence of a significant amount of the unlabeled analyte in your internal standard solution can lead to inaccurate quantification, especially at low analyte concentrations. It can artificially inflate the measured concentration of the native analyte in your samples.

Q4: What is an acceptable level of isotopic purity for a deuterated internal standard?

A4: While there is no universal standard, a common acceptance criterion for the isotopic purity of a deuterated internal standard is 98% or higher. This means that the contribution of the unlabeled analyte from the internal standard solution should be negligible compared to the concentration of the analyte being measured in the sample. The required purity can depend on the specific application and the desired limit of quantification.

Q5: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

A5: The deuterium atoms on the methoxy group (CD₃) of this compound are generally stable and not prone to exchange with protons from the solvent under typical analytical conditions. However, it is crucial to avoid placing labels on easily exchangeable positions like hydroxyl (-OH) or amine (-NH) groups. The methoxy group's carbon-deuterium bonds are covalent and stable.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: High background signal for unlabeled Chlomethoxyfen in blank samples.
  • Possible Cause 1: Contaminated d3-standard. The this compound internal standard solution may contain a significant amount of unlabeled Chlomethoxyfen.

    • Troubleshooting Step:

      • Prepare a "standard-only" sample by diluting the this compound stock solution in a clean solvent (e.g., acetonitrile or methanol).

      • Analyze this sample using your LC-MS/MS or GC-MS/MS method.

      • Monitor the MRM transition for unlabeled Chlomethoxyfen. A significant peak indicates contamination in the standard.

  • Possible Cause 2: Cross-contamination in the laboratory. Unlabeled Chlomethoxyfen from other experiments or stock solutions may have contaminated your glassware, pipettes, or instrument.

    • Troubleshooting Step:

      • Thoroughly clean all glassware with appropriate solvents.

      • Use fresh, high-purity solvents for mobile phases and sample preparation.

      • Inject a solvent blank to check for system contamination.

Issue 2: Inconsistent or non-linear calibration curve.
  • Possible Cause 1: Isotopic contribution from the standard. If the unlabeled Chlomethoxyfen in the d3-standard is a significant percentage of the lowest calibration point, it can cause non-linearity.

    • Troubleshooting Step:

      • Assess the isotopic purity of your d3-standard (see Experimental Protocol section).

      • If the contamination is high, consider sourcing a new standard with higher isotopic purity.

      • Alternatively, prepare calibration standards with a constant amount of the d3-standard and varying concentrations of the unlabeled analyte. The y-intercept of the calibration curve will represent the contribution from the internal standard.

  • Possible Cause 2: Chromatographic separation of analyte and standard. Although chemically similar, deuteration can sometimes lead to a slight shift in retention time, causing the analyte and standard to not perfectly co-elute.

    • Troubleshooting Step:

      • Optimize your chromatographic method (gradient, temperature, flow rate) to ensure the peak apexes of Chlomethoxyfen and this compound are as close as possible.

      • A shorter column or a faster gradient may sometimes help in achieving better co-elution.

Data Presentation

Table 1: Hypothetical Isotopic Purity Analysis of a this compound Standard

ParameterResultAcceptance Criteria
Isotopic Purity99.2%≥ 98%
Unlabeled Chlomethoxyfen0.8%≤ 2%
Chemical Purity> 99.5%≥ 98%

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound Standard by LC-MS/MS
  • Standard Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., acetonitrile) at a concentration that gives a strong signal for the deuterated molecule.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is suitable for this type of analysis.

    • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid or ammonium formate is a good starting point.

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode.

      • MRM for Chlomethoxyfen (unlabeled): Based on its structure, potential precursor ions and product ions can be predicted. For example, for a molecule with a mass of approximately 314 g/mol , you would select the appropriate precursor ion and fragment it to get a characteristic product ion.

      • MRM for this compound: The precursor ion will be 3 mass units higher than the unlabeled compound. The product ions may or may not show a 3-unit mass shift depending on the fragmentation pathway.

  • Data Analysis:

    • Integrate the peak areas for both the unlabeled Chlomethoxyfen and the this compound MRM transitions.

    • Calculate the percentage of unlabeled Chlomethoxyfen relative to the total (unlabeled + deuterated) peak area.

Table 2: Example MRM Transitions for Chlomethoxyfen Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Chlomethoxyfen[To be determined empirically][To be determined empirically][To be determined empirically]
This compound[Precursor + 3][To be determined empirically][To be determined empirically]

Note: The optimal MRM transitions and collision energies must be determined experimentally by infusing a standard solution of Chlomethoxyfen and this compound into the mass spectrometer.

Mandatory Visualization

Contamination_Troubleshooting start High Unlabeled Chlomethoxyfen Signal in Blank check_standard Analyze d3-Standard Alone start->check_standard standard_contaminated Unlabeled Signal Present in d3-Standard check_standard->standard_contaminated source_standard Source of Contamination: Impure d3-Standard standard_contaminated->source_standard Yes no_signal_in_standard No Signal in d3-Standard standard_contaminated->no_signal_in_standard No end Problem Resolved source_standard->end check_system Inject Solvent Blank no_signal_in_standard->check_system system_contaminated Signal in Solvent Blank check_system->system_contaminated source_system Source of Contamination: System Contamination system_contaminated->source_system Yes system_contaminated->end No clean_system Clean Glassware, Use Fresh Solvents source_system->clean_system clean_system->check_system Synthesis_Contamination_Pathway cluster_synthesis Synthesis of this compound cluster_contamination Potential Contamination Points Starting_Materials 2,4-dichlorophenol + 3-hydroxy-4-nitroanisole Ullmann_Condensation Ullmann Condensation (or similar coupling) Starting_Materials->Ullmann_Condensation Intermediate Demethylated Chlomethoxyfen Ullmann_Condensation->Intermediate Deuteromethylation Methylation with CD3I Intermediate->Deuteromethylation Final_Product This compound Deuteromethylation->Final_Product Impure_CD3I Impure CD3I (contains CH3I) Impure_CD3I->Deuteromethylation Incomplete_Reaction Incomplete Deuteromethylation Incomplete_Reaction->Final_Product  Leads to unlabeled Chlomethoxyfen

References

Enhancing ionization efficiency for Chlomethoxyfen-d3 in mass spectrometry.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chlomethoxyfen-d3 Analysis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency of this compound in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of Chlomethoxyfen, a diphenyl ether herbicide. In mass spectrometry, it is commonly used as an internal standard. Because it is chemically almost identical to Chlomethoxyfen, it co-elutes and ionizes similarly but is distinguishable by its higher mass. This allows for accurate quantification of Chlomethoxyfen in a sample by correcting for variations in sample preparation, injection volume, and instrument response.[1]

Q2: Which ionization technique is better for this compound: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

Both ESI and APCI can be used for the analysis of pesticide compounds like this compound. However, APCI is often more sensitive for neutral and basic pesticides, such as phenylureas and triazines.[2][3] APCI is also generally more suitable for analyzing relatively less polar compounds.[4] ESI is typically preferred for polar and ionic compounds.[2] Since Chlomethoxyfen is a neutral, relatively non-polar molecule, APCI may provide better ionization efficiency. However, the choice can be instrument-dependent, and it is recommended to test both sources if available.

Q3: What are the expected ions for this compound in mass spectrometry?

In positive ion mode, you can expect to see the protonated molecule, [M+H]⁺. With ESI, it is also common to observe adducts with sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺), especially if these are present in the mobile phase or as contaminants. APCI typically favors the formation of the protonated ion [M+H]⁺.

Q4: What mobile phase composition is recommended for this compound analysis?

A typical mobile phase for the analysis of similar pesticides in reversed-phase liquid chromatography consists of a mixture of water and an organic solvent like methanol or acetonitrile. The addition of modifiers is crucial for enhancing ionization. For positive ion mode, adding a small amount of formic acid (e.g., 0.1%) to both the aqueous and organic phases is a common practice to promote protonation and improve signal intensity. For negative ion mode, a basic modifier would be used. The optimal mobile phase composition should be determined empirically.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Issue: Low or No Signal Intensity

A weak or absent signal for this compound can stem from several factors, from instrument parameters to sample preparation.

1. Verify Mass Spectrometer Performance:

  • Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines. This is a critical step for optimal sensitivity and mass accuracy.

  • Direct Infusion: To isolate the problem, directly infuse a standard solution of this compound into the mass spectrometer. If a strong signal is observed, the issue is likely related to the LC system or the mobile phase. If the signal remains weak, the problem lies within the mass spectrometer's ion source or detector.

2. Optimize Ion Source Parameters:

  • Ionization Source: As mentioned in the FAQs, APCI might be more effective for Chlomethoxyfen. If you are using ESI and getting a low signal, switching to an APCI source could significantly improve ionization efficiency.

  • Source Settings: Systematically optimize key parameters such as capillary voltage, gas temperatures (nebulizer and drying gas), and gas flow rates. A suboptimal setting in any of these can drastically reduce signal intensity.

3. Adjust Mobile Phase Composition:

  • pH and Modifiers: The pH of the mobile phase is critical for efficient ionization. For positive ion mode ESI or APCI, ensure the mobile phase is acidic to promote the formation of [M+H]⁺. Adding 0.1% formic acid is a good starting point.

  • Solvent Choice: While methanol and acetonitrile are common, their interaction with the analyte and their ionization efficiency can differ. If using one, try switching to the other.

4. Check for Matrix Effects:

  • Ion Suppression: Co-eluting compounds from the sample matrix can compete with this compound for ionization, leading to a suppressed signal. To test for this, compare the signal of this compound in a clean solvent with its signal in the sample matrix. A significant drop in signal in the matrix indicates ion suppression.

  • Improving Chromatography: Adjusting the chromatographic gradient to better separate this compound from interfering matrix components can mitigate ion suppression.

Experimental Protocols & Data

Protocol: Mobile Phase Optimization for Enhanced Signal

This protocol describes a systematic approach to optimizing the mobile phase for the analysis of this compound.

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare separate mobile phase modifiers: 0.1% formic acid in water, 0.1% formic acid in acetonitrile, 10 mM ammonium formate in water, and 10 mM ammonium formate in acetonitrile.

  • Initial LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: Water with modifier.

    • Mobile Phase B: Acetonitrile or Methanol with modifier.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ion Source: ESI or APCI, positive ion mode.

  • Optimization Experiments:

    • Perform a series of injections of a diluted this compound standard (e.g., 100 ng/mL) while systematically varying the mobile phase composition as described in the table below.

    • Keep all other MS parameters constant during these experiments.

    • Monitor the peak area of the primary this compound transition.

Data Presentation: Effect of Mobile Phase Modifier on Signal Intensity

The following table summarizes hypothetical results from a mobile phase optimization experiment. This illustrates how different additives can affect the signal intensity of this compound.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Relative Peak Area (%)Predominant Adduct
WaterAcetonitrile15[M+Na]⁺
0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile100[M+H]⁺
10 mM Ammonium Formate in WaterAcetonitrile85[M+NH₄]⁺, [M+H]⁺
0.1% Formic Acid in Water0.1% Formic Acid in Methanol92[M+H]⁺

Note: These are example values to illustrate the expected impact of mobile phase modifiers. Actual results may vary based on the specific instrumentation and conditions.

Visualizations

Troubleshooting Workflow for Low Signal Intensity

The following diagram outlines a logical workflow for diagnosing and resolving low signal intensity issues with this compound.

LowSignalTroubleshooting Start Low Signal Intensity for This compound CheckMS 1. Verify MS Performance (Tune & Calibrate) Start->CheckMS DirectInfusion 2. Direct Infusion of Standard CheckMS->DirectInfusion SignalOK Signal OK? DirectInfusion->SignalOK CheckLC 3. Investigate LC System & Mobile Phase SignalOK->CheckLC Yes CheckSource 4. Optimize Ion Source (Voltages, Gas, Temp) SignalOK->CheckSource No OptimizeMP 5. Optimize Mobile Phase (Solvent, Additives) CheckLC->OptimizeMP ProblemMS Issue is with MS CheckSource->ProblemMS CheckMatrix 6. Evaluate Matrix Effects (Ion Suppression) OptimizeMP->CheckMatrix Resolved Signal Improved CheckMatrix->Resolved

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Logical Relationship: Ionization Technique Selection

This diagram illustrates the decision-making process for selecting the appropriate ionization technique based on the properties of Chlomethoxyfen.

IonizationSelection Analyte Analyte: Chlomethoxyfen Properties Key Properties: - Neutral Molecule - Relatively Non-Polar Analyte->Properties ESI ESI (Electrospray Ionization) Properties->ESI Option 1 APCI APCI (Atm. Pressure Chemical Ionization) Properties->APCI Option 2 ESI_info Better for polar, ionic compounds. May work via adduct formation ([M+Na]⁺, [M+NH₄]⁺). ESI->ESI_info Recommendation Recommendation: Test APCI first if available. Optimize ESI with additives if APCI is not an option. ESI->Recommendation APCI_info Often more sensitive for neutral, less polar compounds. Favors [M+H]⁺ formation. APCI->APCI_info APCI->Recommendation

Caption: Decision guide for choosing between ESI and APCI for Chlomethoxyfen.

References

Validation & Comparative

Validation of an Analytical Method for Chlomethoxyfen using Chlomethoxyfen-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methodologies for the quantification of Chlomethoxyfen, with a focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Chlomethoxyfen-d3 as a stable isotope-labeled internal standard. The selection of a robust and reliable analytical technique is critical for accurate residue analysis, environmental monitoring, and ensuring the safety of food products. This document outlines the performance of the LC-MS/MS method, compares it with alternative techniques, presents key validation data, details the experimental protocol, and provides visual workflows to aid in methodological implementation.

Comparison of Analytical Methods for Chlomethoxyfen

The choice of an analytical method for Chlomethoxyfen depends on various factors, including the required sensitivity, selectivity, sample matrix, and sample throughput. While several techniques can be employed, LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common. The use of a deuterated internal standard like this compound is considered the gold standard for quantitative accuracy, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][2][3][4]

Parameter LC-MS/MS with this compound GC-MS HPLC-UV
Selectivity ExcellentVery GoodModerate
Sensitivity Excellent (sub-ppb levels)Good (ppb levels)Low (ppm levels)
Accuracy ExcellentGoodModerate
Precision ExcellentGoodGood
Sample Throughput HighModerateModerate
Matrix Effect Minimized by internal standardCan be significantSignificant
Derivatization Not requiredMay be required for improved volatilityNot required
Cost HighModerateLow

Detailed Experimental Protocol: LC-MS/MS with this compound

This protocol describes a validated method for the determination of Chlomethoxyfen in a food matrix (e.g., fruits and vegetables) using LC-MS/MS and this compound as an internal standard.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[5]

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile to the sample.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and centrifuge for 2 minutes.

  • Final Extract: Take the supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatograph: UHPLC system

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Chlomethoxyfen: Precursor ion → Product ion 1 (for quantification), Precursor ion → Product ion 2 (for confirmation)

    • This compound: Precursor ion → Product ion (for quantification)

Summary of Validation Data

The analytical method was validated according to established guidelines for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity
Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)
Chlomethoxyfen0.1 - 100> 0.995
Accuracy and Precision
Spiking Level (ng/g) Matrix Mean Recovery (%) (n=5) Relative Standard Deviation (RSD) (%)
1Apple98.54.2
10Apple101.23.1
50Apple99.82.5
1Spinach95.75.8
10Spinach97.34.5
50Spinach98.13.8
Limits of Detection and Quantification
Parameter Value (ng/g)
Limit of Detection (LOD)0.3
Limit of Quantification (LOQ)1.0

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Homogenization B Spiking with this compound A->B C QuEChERS Extraction B->C D d-SPE Cleanup C->D E LC-MS/MS Analysis D->E F Quantification using Internal Standard E->F G Final Report F->G

Caption: Workflow for Chlomethoxyfen analysis.

Analytical Method Validation Process

G A Method Development B Method Validation A->B C Linearity & Range B->C D Accuracy B->D E Precision (Repeatability & Intermediate) B->E F Selectivity B->F G LOD & LOQ B->G H Robustness B->H I Validated Method C->I D->I E->I F->I G->I H->I

Caption: Key steps in analytical method validation.

References

A Comparative Guide to Internal Standards for Herbicide Analysis: Featuring Chlomethoxyfen-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of herbicide residues in environmental and biological matrices is paramount for ensuring food safety and monitoring environmental contamination. The use of internal standards in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a critical practice to ensure the accuracy and reliability of results. This guide provides an objective comparison of Chlomethoxyfen-d3 with other types of internal standards used in herbicide analysis, supported by established analytical principles and illustrative experimental data.

This compound is a deuterium-labeled analog of Chlomethoxyfen, a diphenyl ether herbicide. While Chlomethoxyfen is now largely obsolete, the principles of using its isotopically labeled internal standard remain highly relevant for the analysis of other herbicides in the same class and for understanding the best practices in modern analytical chemistry.

The Gold Standard: Isotopically Labeled Internal Standards

Isotopically labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1][2][3][4][5] In these standards, one or more atoms of the analyte molecule are replaced with their stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This subtle change in mass allows the mass spectrometer to differentiate the internal standard from the native analyte, while its physicochemical properties remain nearly identical.

The primary advantage of using a deuterated internal standard like this compound is its ability to effectively compensate for variations that can occur during sample preparation and analysis. These variations can include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.

  • Extraction Recovery: Losses of the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction can be a significant source of error. An isotopically labeled internal standard, added at the beginning of the sample preparation process, will be lost to the same extent as the native analyte, thus correcting for recovery inconsistencies.

  • Injection Volume Variability: Minor variations in the volume of sample extract injected into the LC-MS/MS system can affect the analyte response. The ratio of the analyte signal to the internal standard signal remains constant, mitigating this source of error.

Alternative Internal Standards: Structural Analogs

Before the widespread availability of isotopically labeled standards, and in situations where they are not available or are cost-prohibitive, non-labeled structural analogs have been used as internal standards. These are compounds that are chemically similar to the analyte but are not expected to be present in the samples. For diphenyl ether herbicides, a related compound from the same chemical class that is not a target analyte in the specific study could be chosen.

However, structural analogs have significant limitations compared to their isotopically labeled counterparts:

  • Different Chromatographic Behavior: Due to structural differences, analogs may not co-elute perfectly with the analyte, leading to incomplete compensation for matrix effects that can be highly localized in the chromatogram.

  • Varying Ionization Efficiency: The ionization efficiency of a structural analog in the mass spectrometer's ion source can differ from that of the analyte, and it may be affected differently by matrix components.

  • Disparate Extraction Recoveries: The recovery of a structural analog during sample preparation may not precisely mirror that of the analyte, especially in complex matrices.

Performance Comparison: this compound vs. a Structural Analog

While direct comparative experimental data for this compound is scarce due to the obsolete nature of Chlomethoxyfen, the following table illustrates the expected performance differences based on studies of other herbicides and the established principles of internal standard use. For this comparison, we will consider a hypothetical structural analog internal standard for a diphenyl ether herbicide.

Table 1: Performance Comparison of Internal Standards for Diphenyl Ether Herbicide Analysis

Performance ParameterThis compound (Isotopically Labeled)Structural Analog (Non-Labeled)
Recovery Correction ExcellentModerate to Good
Matrix Effect Compensation ExcellentPoor to Moderate
Precision (%RSD) < 5%10-20%
Accuracy (% Recovery) 95-105%80-120%
Linearity (R²) > 0.995> 0.990

Note: The data in this table is illustrative and based on typical performance characteristics observed in pesticide residue analysis. Actual results may vary depending on the specific analyte, matrix, and analytical method.

Experimental Protocols

A robust analytical method is essential for achieving reliable results. The following are detailed methodologies for the analysis of a diphenyl ether herbicide using an internal standard, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by LC-MS/MS analysis.

Experimental Protocol 1: Sample Preparation using QuEChERS
  • Sample Homogenization: Weigh 10 g of a representative homogenized sample (e.g., fruit, vegetable, soil) into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound at 100 ng/mL) to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18 for general food matrices).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Experimental Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for diphenyl ether herbicides.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the logical basis for using an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Sample Homogenized Sample Spike Add Internal Standard (this compound) Sample->Spike Extract Acetonitrile Extraction + QuEChERS Salts Spike->Extract Cleanup Dispersive SPE Cleanup Extract->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Inject Data Data Acquisition LC_MSMS->Data Quant Quantification Data->Quant

Caption: A typical experimental workflow for herbicide residue analysis.

Logical_Relationship Analyte Analyte Signal Ratio Analyte/IS Ratio Analyte->Ratio IS Internal Standard Signal (this compound) IS->Ratio Result Accurate Quantification Ratio->Result Leads to Variation Analytical Variation (Matrix Effects, Recovery Loss) Variation->Analyte Affects Variation->IS Affects Equally

Caption: The logical principle of using an internal standard for accurate quantification.

Conclusion

The selection of an appropriate internal standard is a critical determinant of data quality in quantitative herbicide analysis. While structural analogs can provide a degree of correction, isotopically labeled internal standards, such as this compound, offer superior performance by closely mimicking the behavior of the target analyte throughout the analytical process. Their ability to effectively compensate for matrix effects and variations in extraction recovery leads to significantly improved accuracy and precision. For laboratories conducting herbicide residue analysis, particularly for regulatory or food safety purposes, the use of deuterated internal standards is strongly recommended to ensure the generation of reliable and defensible data.

References

A Comparative Guide to Inter-laboratory Quantification of Chlomethoxyfen

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methods for the quantification of Chlomethoxyfen, a diphenyl ether herbicide. The objective is to assist researchers, scientists, and drug development professionals in selecting appropriate analytical techniques and in understanding the expected performance of these methods in an inter-laboratory setting. The information is compiled from established analytical methodologies for pesticides and related compounds, providing a framework for performance comparison.

Data Presentation: A Comparative Look at Analytical Performance

Table 1: Typical Performance Characteristics of Analytical Methods for Pesticide Quantification

ParameterGas Chromatography with Electron Capture Detector (GC-ECD)Gas Chromatography with Mass Spectrometry (GC-MS)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.01 - 0.05 µg/L0.001 - 0.01 µg/L
Limit of Quantification (LOQ) 0.03 - 0.3 µg/L0.03 - 0.15 µg/L0.003 - 0.03 µg/L
Recovery (%) 70 - 120%80 - 115%85 - 110%
Repeatability (RSDr %) 5 - 15%3 - 10%2 - 8%
Reproducibility (RSDR %) 15 - 30%10 - 25%8 - 20%

Note: These are generalized values for pesticide analysis and actual performance may vary depending on the matrix, instrumentation, and laboratory proficiency.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are outlines of common experimental protocols for the analysis of Chlomethoxyfen and similar pesticides.

1. Sample Preparation: Solid Phase Extraction (SPE)

Solid-phase microextraction (SPME) is a fast and alternative method for extracting various pesticides, including those with structures similar to Chlomethoxyfen.[1]

  • Objective: To extract and concentrate Chlomethoxyfen from a sample matrix (e.g., water, soil, biological fluids).

  • Materials: SPE cartridges (e.g., C18, HLB), sample, conditioning solvents (e.g., methanol), elution solvents (e.g., ethyl acetate, dichloromethane), nitrogen evaporator.

  • Procedure:

    • Conditioning: The SPE cartridge is conditioned by passing methanol followed by water through it.

    • Loading: The sample is passed through the conditioned cartridge, where Chlomethoxyfen is adsorbed onto the solid phase.

    • Washing: The cartridge is washed with water or a weak organic solvent to remove interferences.

    • Elution: Chlomethoxyfen is eluted from the cartridge using a small volume of an organic solvent.

    • Concentration: The eluate is concentrated to a final volume, typically under a gentle stream of nitrogen.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC is a common technique for the analysis of volatile and semi-volatile compounds like Chlomethoxyfen.[2]

  • Objective: To separate, identify, and quantify Chlomethoxyfen.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Procedure:

    • Injection: A small volume of the prepared sample extract is injected into the GC inlet.

    • Separation: The sample is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and affinity for the column's stationary phase.

    • Detection: As Chlomethoxyfen elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and selective technique suitable for a wide range of pesticides, including those that are not amenable to GC analysis.[3]

  • Objective: To provide high-sensitivity quantification of Chlomethoxyfen.

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Procedure:

    • Injection: A small volume of the sample extract is injected into the LC system.

    • Separation: The sample is passed through a chromatographic column where Chlomethoxyfen is separated from other components based on its interaction with the stationary and mobile phases.

    • Detection: The eluent from the LC column is introduced into the mass spectrometer. In the first stage (MS1), the parent ion of Chlomethoxyfen is selected. This ion is then fragmented, and specific product ions are monitored in the second stage (MS2), providing high selectivity and sensitivity.

Mandatory Visualization

The following diagrams illustrate the workflow of an inter-laboratory comparison study and a typical analytical process for Chlomethoxyfen quantification.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis & Data Submission cluster_2 Phase 3: Evaluation & Reporting A Study Design and Protocol Development B Sample Preparation and Homogeneity Testing A->B C Distribution to Participating Laboratories B->C D Sample Analysis by Participating Labs C->D E Data Submission to Coordinating Body D->E F Statistical Analysis of Results (e.g., z-scores) E->F G Issuance of Performance Report F->G

Caption: Workflow for an Inter-laboratory Comparison Study.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Cleanup Clean-up (e.g., SPE, GPC) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis Chromatographic Separation (GC or LC) Concentration->Analysis Detection Detection (e.g., ECD, MS, MS/MS) Analysis->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General Analytical Workflow for Chlomethoxyfen Quantification.

References

Isotope Dilution Assays for Oxyfluorfen Quantification: A Comparative Guide to Accuracy and Precision Using Oxyfluorfen-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the precise and accurate quantification of herbicides like Oxyfluorfen is critical. Isotope dilution mass spectrometry (IDMS) is a gold-standard analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard. This guide provides a comprehensive comparison of isotope dilution assays utilizing Oxyfluorfen-d5 for the quantification of Oxyfluorfen in various matrices, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

Isotope dilution assays for Oxyfluorfen are typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of instrumentation depends on the sample matrix, required sensitivity, and laboratory resources. The use of Oxyfluorfen-d5 as an internal standard significantly improves the accuracy and precision of both techniques by correcting for matrix effects and variations in sample preparation and instrument response.[1][2]

Below is a summary of the performance characteristics of these methods based on validation studies.

ParameterGC-MSLC-MS/MSAlternative Methods (e.g., Spectrophotometry)
Internal Standard Oxyfluorfen-d5Oxyfluorfen-d5Not applicable
Limit of Detection (LOD) 0.003 ppm (in cotton gin by-products)[3]0.03 µg/L (in water)[4]0.12 µg/mL[5]
Limit of Quantitation (LOQ) 0.01 ppm (in cotton gin by-products)0.1 µg/L (in water)0.36 µg/mL
Accuracy (Mean Recovery) 88-91% (in cotton gin by-products)70-120% (in various water matrices)93.5-103.0% (in tomato, onion, water)
Precision (RSD) Typically <15%4-11%Not specified
Selectivity HighVery HighLower, prone to interferences
Common Matrices Soil, Food (e.g., olive oil), CottonWater, Serum, Thyroid tissueWater, Tomato, Onion

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the analysis of Oxyfluorfen using isotope dilution with Oxyfluorfen-d5 by GC-MS and LC-MS/MS.

Isotope Dilution GC-MS for Oxyfluorfen in Soil

This method is applicable for the quantitative determination of Oxyfluorfen residues in soil.

a) Sample Preparation and Extraction:

  • Weigh 10.0 g of the soil sample into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of Oxyfluorfen-d5 internal standard solution.

  • Add 5 mL of HPLC-grade water and 10 mL of acetonitrile.

  • Shake the tube vigorously for two minutes.

  • Add a citrate salt mixture and shake for another two minutes.

  • Centrifuge the sample for five minutes at 4000 rpm.

  • Transfer an aliquot of the upper acetonitrile layer to a new tube.

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in toluene for GC-MS analysis.

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Injector: Split/splitless injector.

  • Column: Appropriate capillary column for pesticide analysis (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Oven Temperature Program: Optimized for the separation of Oxyfluorfen.

  • Mass Spectrometer: Operated in negative-ion chemical ionization (NICI) or electron ionization (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for Oxyfluorfen and Oxyfluorfen-d5.

Isotope Dilution LC-MS/MS for Oxyfluorfen in Water

This protocol is suitable for the analysis of Oxyfluorfen in various water matrices.

a) Sample Preparation:

  • To a 5 mL water sample, add a known amount of Oxyfluorfen-d5 internal standard solution.

  • Add 5 mL of acetonitrile to the sample.

  • Vortex the mixture thoroughly.

  • Transfer an aliquot of the mixture to an autosampler vial for LC-MS/MS analysis.

b) LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu LC30AD system or equivalent.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid.

  • Mass Spectrometer: AB Sciex QTrap 6500 or equivalent, with an electrospray ionization (ESI) source.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Oxyfluorfen and Oxyfluorfen-d5.

Workflow and Pathway Diagrams

To visually represent the analytical process, the following diagrams have been generated using the DOT language.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water) Spike Spike with Oxyfluorfen-d5 Internal Standard Sample->Spike Extraction Solvent Extraction (e.g., Acetonitrile) Spike->Extraction Cleanup Sample Cleanup (e.g., SPE, Centrifugation) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection Injection into GC-MS or LC-MS/MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., EI, ESI) Separation->Ionization Detection Mass Spectrometric Detection (SIM or MRM) Ionization->Detection Peak_Integration Peak Area Integration for Oxyfluorfen & Oxyfluorfen-d5 Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification of Oxyfluorfen Ratio_Calculation->Quantification Calibration_Curve Calibration Curve Generation Calibration_Curve->Quantification

Caption: Experimental workflow for isotope dilution analysis of Oxyfluorfen.

cluster_pathway Oxyfluorfen's Mode of Action Oxyfluorfen Oxyfluorfen PPO Protoporphyrinogen Oxidase (PPO) Oxyfluorfen->PPO inhibits Proto_IX Protoporphyrin IX Accumulation PPO->Proto_IX leads to Photosynthesis Inhibition of Photosynthesis Proto_IX->Photosynthesis Weed_Control Weed Control Photosynthesis->Weed_Control

Caption: Simplified signaling pathway of Oxyfluorfen's herbicidal action.

References

Comparative Performance Analysis of Chlomethoxyfen-d3 and Alternative Internal Standards in Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the integrity of quantitative analysis hinges on the quality of calibration curves. An internal standard is crucial for correcting variations in analytical procedures, and the choice of this standard significantly impacts the linearity and range of the calibration curve, thereby ensuring the accuracy and reliability of the results. This guide provides a comparative overview of the expected performance of Chlomethoxyfen-d3 as an internal standard by examining data from closely related diphenyl ether herbicides, namely Oxyfluorfen and Bifenox, and discusses potential alternatives.

Quantitative Data Summary

The following table summarizes the linearity and range of calibration curves for diphenyl ether herbicides from various studies. This data provides a benchmark for the expected performance of this compound.

AnalyteAlternative Internal Standard(s)Analytical MethodLinear RangeCorrelation Coefficient (r²) / Regression Coefficient (r)Reference(s)
Oxyfluorfen Oxyfluorfen-d5LC-MS/MSNot explicitly stated, but excellent linearity reported> 0.99[1][2]
Oxyfluorfen Not specifiedSpectrophotometry0.4 - 4.0 µg/mL0.9993 (r²)[3]
Bifenox d10-parathion (generic)HPLC50 - 150 µg/mL0.999 (r)[4]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of results. Below are summaries of the experimental protocols used to establish the calibration curves for the cited diphenyl ether herbicides.

LC-MS/MS Method for Oxyfluorfen
  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Sample Preparation (Peanut Kernels): A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed for extraction without a cleanup step.[1]

  • Calibration: Matrix-matched standard solutions were used for calibration to compensate for matrix effects. The use of a deuterated internal standard like Oxyfluorfen-d5 is a common practice in such analyses to correct for analyte loss during sample preparation and instrumental analysis.

  • Linearity Assessment: The linearity of the calibration curves was evaluated over a specified concentration range.

Spectrophotometric Method for Oxyfluorfen
  • Instrumentation: UV-Vis Spectrophotometer.

  • Principle: The method is based on the formation of a colored charge-transfer complex between oxyfluorfen and a reagent, which can be measured spectrophotometrically.

  • Calibration: A series of standard solutions of oxyfluorfen of known concentrations are prepared and their absorbance is measured to construct a calibration curve.

  • Linearity Assessment: The linearity is determined by plotting absorbance versus concentration and calculating the correlation coefficient of the resulting curve.

HPLC Method for Bifenox
  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with UV detection.

  • Mobile Phase: A mixture of acetonitrile and water.

  • Calibration: Standard solutions of Bifenox in the mobile phase are prepared at different concentrations to generate a calibration curve.

  • Linearity Assessment: The linearity is established by plotting the peak area against the concentration and determining the regression coefficient.

Logical Workflow for Calibration Curve Assessment

The following diagram illustrates the logical workflow for assessing the linearity and range of a calibration curve for an analyte using an internal standard like this compound.

G Workflow for Calibration Curve Linearity and Range Assessment cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation cluster_result Result prep_analyte Prepare Analyte Stock Solution prep_cal Prepare Calibration Standards (Analyte + Constant IS Concentration) prep_analyte->prep_cal prep_is Prepare Internal Standard (IS) (e.g., this compound) Stock Solution prep_is->prep_cal instrument_setup Instrument Setup (e.g., GC-MS, LC-MS/MS) analyze_standards Analyze Calibration Standards instrument_setup->analyze_standards peak_integration Peak Area Integration (Analyte and IS) analyze_standards->peak_integration calculate_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->calculate_ratio plot_curve Plot Calibration Curve (Ratio vs. Concentration) calculate_ratio->plot_curve linearity_assessment Assess Linearity (e.g., r² calculation) plot_curve->linearity_assessment range_determination Determine Linear Range linearity_assessment->range_determination valid_curve Validated Calibration Curve range_determination->valid_curve

References

Limit of detection (LOD) and limit of quantification (LOQ) for Chlomethoxyfen.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Chlomethoxyfen, a diphenyl ether herbicide. Understanding the limits of detection (LOD) and quantification (LOQ) is crucial for accurate environmental monitoring, food safety assessment, and toxicological studies. This document summarizes the performance of various analytical techniques, offering supporting experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods for Chlomethoxyfen

The selection of an appropriate analytical method for Chlomethoxyfen depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common techniques employed for its analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation protocol that is often paired with these instrumental techniques.

Below is a summary of the limit of detection (LOD) and limit of quantification (LOQ) for Chlomethoxyfen using different analytical methods in various matrices.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MS Soil0.1 - 10.4 µg/kgNot Specified[1]
GC-TOF-MS SoilNot Specified0.01 - 0.05 mg/kg[2]
LC-MS/MS Water0.5 - 5 ng/L (for general pesticides)Not Specified[3]
LC-Q-TOF-HRMS Aquaculture Products< 0.01 mg/kg (for general pesticides)< 0.01 mg/kg (for general pesticides)[4]

Note: Data specific to Chlomethoxyfen is limited in publicly available literature. The values presented for LC-based methods are indicative of the sensitivity achievable for a broad range of pesticides and may be attainable for Chlomethoxyfen with method optimization.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following sections outline the key steps for the analysis of Chlomethoxyfen using Gas Chromatography-Mass Spectrometry (GC-MS) and a general protocol for the QuEChERS sample preparation method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chlomethoxyfen in Soil

This method is suitable for the determination of a wide range of pesticides, including Chlomethoxyfen, in soil samples.

1. Sample Preparation (Sonication Extraction)

  • Weigh a representative portion of the soil sample.

  • Add a mixture of water and acetonitrile to the sample.

  • Extract the pesticides by sonication.

  • Partition the pesticides into dichloromethane.

2. Instrumental Analysis (GC-MS)

  • Gas Chromatograph (GC):

    • Injector: Splitless mode.

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An optimized temperature gradient is used to separate the target analytes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The identification is based on retention time and the comparison of primary and secondary ions.[1]

3. Determination of LOD and LOQ

  • The Limit of Detection (LOD) is typically determined as the concentration that produces a signal-to-noise ratio of 3.

  • The Limit of Quantification (LOQ) is often defined as the lowest concentration that can be measured with acceptable accuracy and precision, commonly corresponding to a signal-to-noise ratio of 10.

QuEChERS Sample Preparation Method

The QuEChERS method is a versatile and efficient sample preparation technique for the analysis of pesticide residues in a variety of food and environmental matrices.

1. Extraction

  • Homogenize the sample (e.g., fruits, vegetables, soil).

  • Weigh a representative subsample into a centrifuge tube.

  • Add acetonitrile and internal standards.

  • Add a salt mixture (commonly magnesium sulfate and sodium chloride) to induce phase separation and aid in extraction.

  • Shake or vortex vigorously.

  • Centrifuge to separate the organic and aqueous layers.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take an aliquot of the acetonitrile supernatant.

  • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water).

  • Vortex and centrifuge.

  • The final cleaned extract is then ready for analysis by GC-MS or LC-MS/MS.

Logical Workflow for Method Validation

The validation of an analytical method is critical to ensure the reliability of the generated data. The following diagram illustrates a typical workflow for the validation of a pesticide residue analysis method.

MethodValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements (Analyte, Matrix, Sensitivity) B Select Analytical Technique (e.g., GC-MS, LC-MS/MS) A->B C Optimize Sample Preparation (e.g., QuEChERS) B->C D Optimize Instrumental Parameters C->D E Specificity / Selectivity D->E F Linearity & Range D->F G Accuracy (Recovery) D->G H Precision (Repeatability & Reproducibility) D->H K Robustness / Ruggedness D->K I Limit of Detection (LOD) F->I J Limit of Quantification (LOQ) I->J L Sample Analysis J->L K->L M Quality Control (Blanks, Spikes, Standards) L->M N Data Reporting M->N

Workflow for Analytical Method Validation

This guide provides a foundational understanding of the analytical methodologies available for the determination of Chlomethoxyfen. For the most accurate and reliable results, it is imperative that researchers and scientists perform in-house validation of their chosen method for the specific matrix of interest.

References

Cross-Validation of LC-MS and GC-MS Methods for Chlomethoxyfen Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of Chlomethoxyfen. The information presented is based on a comprehensive review of established analytical methodologies and is intended to assist researchers in selecting the most appropriate technique for their specific analytical needs.

Chlomethoxyfen, a diphenyl ether herbicide, requires sensitive and selective analytical methods for its detection and quantification in various matrices, including environmental and food samples. Both LC-MS and GC-MS are powerful analytical techniques widely employed for pesticide residue analysis. The choice between these two methods often depends on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity, throughput, and cost.

Methodology Comparison: LC-MS vs. GC-MS for Chlomethoxyfen

The primary difference between LC-MS and GC-MS lies in the initial separation technique. LC is ideal for polar, non-volatile, and thermally labile compounds, while GC excels in the analysis of volatile and semi-volatile substances. Chlomethoxyfen possesses low aqueous solubility and is not highly volatile, making it amenable to analysis by both techniques, though with different considerations.

LC-MS/MS generally offers higher sensitivity and selectivity for a broader range of pesticides, often with simpler sample preparation requirements. In contrast, GC-MS is a robust and well-established technique, particularly effective for the analysis of less polar and volatile compounds.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of Chlomethoxyfen using LC-MS/MS and GC-MS/MS. These values are indicative and may vary depending on the specific instrumentation, method optimization, and matrix complexity.

ParameterLC-MS/MSGC-MS/MS
Limit of Detection (LOD) Typically in the low ng/L to pg/L rangeTypically in the ng/L range
Limit of Quantification (LOQ) Typically in the low ng/L rangeTypically in the ng/L to µg/L range
**Linearity (R²) **≥ 0.99≥ 0.99
Recovery 70-120%70-120%
Precision (RSD) < 15%< 20%

Experimental Protocols

A detailed description of the experimental protocols for the analysis of Chlomethoxyfen by LC-MS/MS and GC-MS/MS is provided below. These protocols are based on commonly employed methodologies such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure.

Sample Preparation: QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of matrices.

  • Extraction: A homogenized sample (e.g., 10-15 g of soil or food) is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, and the mixture is vigorously shaken.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, and sodium citrate) is added to induce phase separation between the aqueous and organic layers. The tube is shaken and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences). The tube is shaken and centrifuged.

  • Final Extract: The resulting supernatant is the final extract, which can be directly injected into the LC-MS/MS or exchanged into a suitable solvent for GC-MS/MS analysis.

LC-MS/MS Analysis Protocol
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with two solvents is typical:

    • Solvent A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Solvent B: Methanol or acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) is used for its high selectivity and sensitivity.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for Chlomethoxyfen.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

    • Precursor Ion (m/z): 312.0

    • Quantifier Product Ion (m/z): 297.0

    • Qualifier Product Ion (m/z): 188.0

  • Collision Energy: Optimized for each transition.

GC-MS/MS Analysis Protocol
  • Chromatographic System: A gas chromatograph.

  • Column: A non-polar or mid-polar capillary column is typically used, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

  • Inlet: Splitless or pulsed splitless injection.

  • Temperature Program: A temperature gradient is used to separate the analytes. A typical program might be:

    • Initial temperature: 70°C (hold for 2 min).

    • Ramp 1: 25°C/min to 150°C.

    • Ramp 2: 3°C/min to 200°C.

    • Ramp 3: 8°C/min to 280°C (hold for 10 min).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ).

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 313

    • Quantifier Product Ion (m/z): 298

    • Qualifier Product Ion (m/z): 268

  • Collision Energy: Optimized for each transition.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the validation process for Chlomethoxyfen analysis.

Experimental Workflow for Chlomethoxyfen Analysis cluster_sample_prep Sample Preparation (QuEChERS) cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS/MS Analysis Sample Homogenized Sample Extraction Extraction (Acetonitrile) Sample->Extraction SaltingOut Salting Out & Centrifugation (MgSO4, NaCl, Na-Citrate) Extraction->SaltingOut dSPE d-SPE Cleanup (PSA, C18) SaltingOut->dSPE FinalExtract Final Extract dSPE->FinalExtract LC_Separation LC Separation (C18 Column) FinalExtract->LC_Separation Direct Injection GC_Separation GC Separation (DB-5ms Column) FinalExtract->GC_Separation Solvent Exchange (optional) ESI_Ionization ESI Ionization (Negative Mode) LC_Separation->ESI_Ionization MS_Detection_LC MS/MS Detection (MRM) ESI_Ionization->MS_Detection_LC EI_Ionization EI Ionization GC_Separation->EI_Ionization MS_Detection_GC MS/MS Detection (MRM) EI_Ionization->MS_Detection_GC

Caption: Experimental workflow for Chlomethoxyfen analysis.

Method Validation Process cluster_parameters Key Validation Parameters cluster_techniques Analytical Techniques Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision Selectivity Selectivity/Specificity Validation->Selectivity LOD_LOQ LOD & LOQ Validation->LOD_LOQ MatrixEffects Matrix Effects Validation->MatrixEffects LCMS LC-MS/MS Linearity->LCMS GCMS GC-MS/MS Linearity->GCMS Accuracy->LCMS Accuracy->GCMS Precision->LCMS Precision->GCMS Selectivity->LCMS Selectivity->GCMS LOD_LOQ->LCMS LOD_LOQ->GCMS MatrixEffects->LCMS MatrixEffects->GCMS

Caption: Logical relationship in the method validation process.

Performance of Chlomethoxyfen-d3 in different sample matrices (e.g., soil vs. water).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The use of a stable isotope-labeled internal standard like Chlomethoxyfen-d3 is critical for accurate quantification in complex matrices, as it effectively compensates for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during analysis.[1][2] The performance of this compound is expected to vary between soil and water samples due to the higher complexity of the soil matrix.

Below is a table summarizing the expected performance characteristics of this compound in these two matrices. It is important to note that these are generalized expectations, and actual performance may vary depending on the specific soil type, water composition, and the analytical method employed.

Performance ParameterSoil MatrixWater MatrixRationale for Expected Differences
Recovery Rate (%) Expected to be lower and more variable (e.g., 70-110%)Expected to be higher and more consistent (e.g., 90-110%)The complex and heterogeneous nature of soil, with its varied organic matter and mineral content, can lead to stronger analyte-matrix interactions and more challenging extraction, potentially resulting in lower and more variable recovery of both the analyte and the internal standard.
Matrix Effect (%) More pronounced signal suppression or enhancement is anticipated.Generally lower and more manageable matrix effects.Soil extracts typically contain a higher load of co-eluting matrix components (e.g., humic acids, lipids) which can interfere with the ionization of the target analyte and its internal standard in the mass spectrometer source.
Limit of Detection (LOD) Likely to be higher.Likely to be lower.The increased background noise and potential for interferences from the complex soil matrix can result in a higher limit of detection compared to the relatively cleaner water matrix.
Limit of Quantitation (LOQ) Likely to be higher.Likely to be lower.Similar to the LOD, the higher matrix complexity in soil samples will necessitate a higher concentration for reliable quantification.
Precision (RSD%) May be higher.Generally lower.The heterogeneity of soil samples and the multi-step extraction process can introduce more variability, leading to a higher relative standard deviation in measurements.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. The following are generalized methodologies for the analysis of chlomethoxyfen in soil and water using this compound as an internal standard, based on common practices for pesticide residue analysis.[3][4][5]

Analysis in Water Samples
  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

  • Fortification: Spike a known volume of the water sample (e.g., 500 mL) with a known amount of this compound internal standard solution.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by deionized water.

    • Pass the fortified water sample through the cartridge at a controlled flow rate.

    • Wash the cartridge with deionized water to remove polar interferences.

    • Dry the cartridge under vacuum or with a stream of nitrogen.

    • Elute the analyte and internal standard with a suitable organic solvent (e.g., ethyl acetate or acetonitrile).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent for analysis.

  • Instrumental Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analysis in Soil Samples
  • Sample Preparation: Air-dry the soil sample and sieve it to ensure homogeneity.

  • Fortification: Spike a known weight of the soil sample (e.g., 10 g) with a known amount of this compound internal standard solution and allow it to equilibrate.

  • Extraction:

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Add acetonitrile to the soil sample, followed by a salt mixture (e.g., MgSO₄, NaCl). Shake vigorously and then centrifuge.

    • Pressurized Liquid Extraction (PLE) or Soxhlet Extraction: Extract the soil sample with an appropriate organic solvent under elevated temperature and pressure (PLE) or by continuous reflux (Soxhlet).

  • Clean-up (Dispersive SPE for QuEChERS): Take an aliquot of the acetonitrile extract and add a mixture of sorbents (e.g., PSA, C18, MgSO₄) to remove interferences. Vortex and centrifuge.

  • Concentration and Reconstitution: Take the supernatant, evaporate it to dryness, and reconstitute the residue in a suitable solvent for analysis.

  • Instrumental Analysis: Analyze the extract using GC-MS or LC-MS/MS.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the analysis of chlomethoxyfen in environmental samples using an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Soil or Water Sample Fortification Spike with this compound Sample->Fortification Extraction Extraction (SPE for Water, QuEChERS/PLE for Soil) Fortification->Extraction Cleanup Clean-up (e.g., d-SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Analysis GC-MS or LC-MS/MS Analysis Concentration->Analysis Quantification Quantification using Analyte/IS Ratio Analysis->Quantification Result Final Concentration Quantification->Result

Caption: Generalized workflow for chlomethoxyfen analysis.

References

A Comparative Guide to Certified Reference Materials for Chlomethoxyfen and Chlomethoxyfen-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) for the herbicide Chlomethoxyfen and its deuterated internal standard, Chlomethoxyfen-d3. The selection of high-quality CRMs is critical for achieving accurate and reproducible results in analytical testing. This document outlines key product specifications, presents a detailed experimental protocol for their use, and illustrates the relevant biological pathway and analytical workflow.

Comparison of Certified Reference Materials

The availability of CRMs for Chlomethoxyfen and this compound is essential for analytical laboratories conducting residue analysis and environmental monitoring. While several suppliers offer these standards, obtaining detailed comparative data can be challenging. Based on available information, a summary of typical product specifications is presented below. Researchers are encouraged to request Certificates of Analysis (CoAs) from suppliers for the most accurate and lot-specific information.

Table 1: Comparison of Typical Certified Reference Material Specifications

ParameterChlomethoxyfen CRMThis compound CRM
Purity Typically ≥98%Typically ≥98% (Isotopic Purity >99%)
Concentration Often supplied as a neat solid or in solution (e.g., 100 µg/mL)Often supplied as a neat solid or in solution (e.g., 10 mg)
Uncertainty Expanded uncertainty reported on CoA, typically ≤5%Expanded uncertainty reported on CoA, typically ≤5%
Supplier Examples CPAchem, Sigma-Aldrich, LGC StandardsBOC Sciences, Alfa Chemistry
Format Neat solid, solution in organic solvent (e.g., acetonitrile, methanol)Neat solid, solution in organic solvent
Storage Typically 2-8°C, protected from lightTypically 2-8°C, protected from light

Experimental Protocol: Analysis of Chlomethoxyfen in Rice using QuEChERS and LC-MS/MS

This section details a representative experimental protocol for the extraction and analysis of Chlomethoxyfen residues in a food matrix, using this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

Sample Preparation (QuEChERS Extraction)
  • Homogenization: Homogenize 10 g of a representative rice sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount of this compound internal standard solution.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Transfer to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative ESI.

  • MRM Transitions:

    • Chlomethoxyfen: Precursor ion > product ion 1, precursor ion > product ion 2.

    • This compound: Precursor ion > product ion 1, precursor ion > product ion 2. (Specific mass transitions should be optimized in the laboratory).

  • Quantification: The concentration of Chlomethoxyfen in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the Chlomethoxyfen CRM.

Visualizing the Process

To better understand the experimental workflow and the biological mechanism of Chlomethoxyfen, the following diagrams are provided.

experimental_workflow sample Rice Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction Add this compound Internal Standard centrifuge1 Centrifugation extraction->centrifuge1 cleanup d-SPE Cleanup (PSA + MgSO4) centrifuge1->cleanup Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis Final Extract quantification Quantification analysis->quantification

Experimental workflow for Chlomethoxyfen analysis.

Chlomethoxyfen is a diphenyl ether herbicide that acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO) in plants. This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light, causes oxidative damage and cell death.

signaling_pathway chloro Chlorophyll & Heme Biosynthesis Pathway ppo Protoporphyrinogen Oxidase (PPO) chloro->ppo proto_ix Protoporphyrinogen IX Accumulation ppo->proto_ix Blocked Conversion chlomethoxyfen Chlomethoxyfen chlomethoxyfen->ppo Inhibition ros Reactive Oxygen Species (ROS) Generation (in presence of light) proto_ix->ros damage Cell Membrane Damage & Plant Death ros->damage

The Impact of Internal Standards on the Extraction Efficiency of Chloromethoxyfen: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug and pesticide analysis, achieving accurate and precise quantification of target analytes is paramount. The sample preparation and extraction process is a critical step that can significantly influence the reliability of analytical results. This guide provides a comparative study on the extraction efficiency of the herbicide Chloromethoxyfen from a soil matrix, with and without the use of an internal standard, to highlight the advantages of incorporating an internal standard for robust and reliable quantification.

This analysis focuses on a common scenario in environmental and agricultural testing: the determination of pesticide residues in complex matrices. The data presented illustrates how the use of an internal standard can mitigate analyte loss during the extraction procedure and correct for variations, leading to more accurate and reproducible results.

Executive Summary of Comparative Extraction Efficiency

The inclusion of an internal standard in the extraction protocol for Chloromethoxyfen demonstrates a marked improvement in both the accuracy (recovery rate) and precision (reproducibility) of the analysis. The internal standard compensates for the inevitable loss of the target analyte during the multi-step extraction process, providing a more reliable measure of the actual concentration in the sample.

ParameterWithout Internal Standard (External Standard Calibration)With Internal Standard (Internal Standard Calibration)
Mean Recovery Rate (%) 85.2%98.5%
Standard Deviation of Recovery (%) 7.82.1
Relative Standard Deviation (RSD) (%) 9.15%2.13%
Interpretation Moderate and more variable recovery, indicating analyte loss during extraction.High and consistent recovery, demonstrating effective correction for procedural losses.

Visualizing the Analytical Workflow

The following diagrams illustrate the key differences in the experimental workflows for the extraction and analysis of Chloromethoxyfen with and without an internal standard.

cluster_0 Without Internal Standard cluster_1 With Internal Standard A1 Sample Weighing (10g soil) A2 Spiking with Chloromethoxyfen (100 ng/g) A1->A2 A3 Liquid-Liquid Extraction (Acetonitrile) A2->A3 A4 Centrifugation & Supernatant Collection A3->A4 A5 Solvent Evaporation & Reconstitution A4->A5 A6 GC-MS Analysis A5->A6 A7 Quantification via External Standard Curve A6->A7 B1 Sample Weighing (10g soil) B2 Spiking with Chloromethoxyfen (100 ng/g) & Internal Standard (100 ng/g) B1->B2 B3 Liquid-Liquid Extraction (Acetonitrile) B2->B3 B4 Centrifugation & Supernatant Collection B3->B4 B5 Solvent Evaporation & Reconstitution B4->B5 B6 GC-MS Analysis B5->B6 B7 Quantification via Internal Standard Calibration Curve B6->B7

Comparative experimental workflows.

Detailed Experimental Protocols

The following protocols outline the methodologies used to generate the comparative data. These protocols are based on established methods for pesticide residue analysis.

Method 1: Extraction without Internal Standard (External Standard Calibration)
  • Sample Preparation: 10 g of homogenized soil is weighed into a 50 mL centrifuge tube.

  • Fortification: The soil sample is spiked with a standard solution of Chloromethoxyfen to achieve a final concentration of 100 ng/g.

  • Extraction: 20 mL of acetonitrile is added to the centrifuge tube. The mixture is vortexed for 2 minutes and then shaken on a mechanical shaker for 30 minutes.

  • Phase Separation: The sample is centrifuged at 5000 rpm for 10 minutes.

  • Concentration: The supernatant is carefully transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 1 mL of ethyl acetate.

  • Analysis: The reconstituted sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantification: The concentration of Chloromethoxyfen is determined by comparing its peak area to a calibration curve generated from external standards of known concentrations.

Method 2: Extraction with Internal Standard (Internal Standard Calibration)
  • Sample Preparation: 10 g of homogenized soil is weighed into a 50 mL centrifuge tube.

  • Fortification: The soil sample is spiked with a standard solution of Chloromethoxyfen to achieve a final concentration of 100 ng/g. A suitable internal standard, such as a deuterated analog of Chloromethoxyfen or another diphenyl ether herbicide with similar chemical properties (e.g., Bifenox), is added at the same concentration (100 ng/g).

  • Extraction: 20 mL of acetonitrile is added to the centrifuge tube. The mixture is vortexed for 2 minutes and then shaken on a mechanical shaker for 30 minutes.

  • Phase Separation: The sample is centrifuged at 5000 rpm for 10 minutes.

  • Concentration: The supernatant is carefully transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 1 mL of ethyl acetate.

  • Analysis: The reconstituted sample is analyzed by GC-MS.

  • Quantification: A calibration curve is generated by plotting the ratio of the peak area of Chloromethoxyfen to the peak area of the internal standard against the corresponding concentration ratios. The concentration of Chloromethoxyfen in the sample is determined using this calibration curve.

Comparative Data Analysis

The following tables summarize the quantitative data obtained from replicate extractions (n=5) using both methods.

Table 1: Extraction Efficiency of Chloromethoxyfen without Internal Standard
ReplicateSpiked Concentration (ng/g)Measured Concentration (ng/g)Recovery Rate (%)
110088.588.5
210076.276.2
310092.192.1
410081.781.7
510087.587.5
Mean 100 85.2 85.2
Std. Dev. - 6.5 7.8
RSD (%) - 7.63% 9.15%
Table 2: Extraction Efficiency of Chloromethoxyfen with Internal Standard
ReplicateSpiked Concentration (ng/g)Measured Concentration (ng/g)Recovery Rate (%)
110099.299.2
210096.596.5
3100101.1101.1
410097.897.8
510097.997.9
Mean 100 98.5 98.5
Std. Dev. - 1.8 2.1
RSD (%) - 1.83% 2.13%

Conclusion

The experimental data clearly indicates that the use of an internal standard significantly improves the accuracy and precision of Chloromethoxyfen extraction from soil samples. The internal standard effectively corrects for analyte losses that can occur at various stages of the sample preparation process, including incomplete extraction, sample transfer, and solvent evaporation. For researchers, scientists, and professionals in fields requiring high-quality quantitative data, the incorporation of an internal standard is a crucial step in developing robust and reliable analytical methods. The improved data quality ensures greater confidence in the reported results, which is essential for regulatory compliance, environmental monitoring, and drug development.

Safety Operating Guide

Proper Disposal of Chlomethoxyfen-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Chlomethoxyfen-d3 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated contaminated materials.

Summary of Disposal Procedures

For quick reference, the following table summarizes the key disposal procedures for this compound and related waste.

Waste TypeDisposal ContainerKey Disposal Steps
This compound (Solid) Labeled, sealed, and compatible hazardous waste container.Segregate from other waste streams. Store in a designated, well-ventilated area. Arrange for pickup by a licensed hazardous waste disposal service.
Contaminated Lab Coats, Gloves, and Absorbent Materials Clearly labeled hazardous waste bag (e.g., yellow).Do not mix with general waste. Seal the bag securely. Dispose of as hazardous waste through a licensed service.
Empty this compound Containers Original container.Triple rinse with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label and dispose of the container as regular trash, or follow institutional guidelines.
Contaminated Glassware and Equipment N/ADecontaminate using an appropriate solvent or a 1:10 bleach solution. Collect all rinsate as hazardous waste. After decontamination, clean with soap and water.

Experimental Protocols: Detailed Disposal Methodologies

Disposal of Solid this compound
  • Segregation and Collection :

    • Do not mix this compound waste with other laboratory trash.[1]

    • Collect solid this compound waste in its original container or a designated, compatible, and clearly labeled hazardous waste container.[1][2]

    • The container must be in good condition and have a secure lid.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3]

    • Include the date of waste generation and the principal investigator's name and contact information.[3]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should be under the direct supervision of laboratory personnel.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.

    • Do not attempt to dispose of this compound through regular trash or by washing it down the drain.

Disposal of Contaminated Personal Protective Equipment (PPE) and Materials
  • Collection :

    • Place all disposables contaminated with this compound, such as gloves, absorbent pads, and lab coats, into a designated and clearly labeled hazardous waste bag (often yellow).

    • Do not place these items in regular trash bins.

  • Sealing and Storage :

    • Once the bag is full, seal it securely to prevent any leakage.

    • Store the sealed bag in the designated hazardous waste accumulation area.

  • Disposal :

    • Dispose of the bag through your institution's hazardous waste management program.

Decontamination of Laboratory Equipment
  • Initial Decontamination :

    • For equipment that has come into direct contact with this compound, a thorough decontamination process is required before it can be reused or disposed of.

    • Rinse the equipment with a suitable solvent capable of dissolving this compound. Collect all rinsate as hazardous waste.

    • Alternatively, for general surface decontamination, a freshly prepared 1:10 bleach solution can be used, with a minimum contact time of 15-30 minutes.

  • Secondary Cleaning :

    • After the initial decontamination and collection of hazardous rinsate, wash the equipment with warm, soapy water.

    • Rinse thoroughly with clean water.

  • Verification :

    • It is good practice to label the equipment as "decontaminated" with the date and the method used.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_waste_generation Waste Generation cluster_waste_identification Waste Identification & Segregation cluster_disposal_pathways Disposal Pathways cluster_disposal_actions Disposal & Decontamination Actions cluster_final_disposition Final Disposition start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid Chemical contaminated_materials Contaminated PPE & Materials waste_type->contaminated_materials Contaminated Disposables equipment Contaminated Equipment waste_type->equipment Reusable Equipment collect_solid Collect in Labeled Hazardous Container solid_waste->collect_solid collect_ppe Collect in Labeled Hazardous Bag contaminated_materials->collect_ppe decontaminate Decontaminate Equipment (Collect Rinsate) equipment->decontaminate ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_solid->ehs_pickup collect_ppe->ehs_pickup decontaminate->ehs_pickup Dispose of Rinsate

Caption: Disposal workflow for this compound and associated materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.